LT-630
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H17FN4O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(3-fluorophenyl)-1-[[4-(hydroxycarbamoyl)phenyl]methyl]-5-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C19H17FN4O3/c1-12-9-17(19(26)21-16-4-2-3-15(20)10-16)22-24(12)11-13-5-7-14(8-6-13)18(25)23-27/h2-10,27H,11H2,1H3,(H,21,26)(H,23,25) |
InChI Key |
RUKULXRBEIBRSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1CC2=CC=C(C=C2)C(=O)NO)C(=O)NC3=CC(=CC=C3)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of THE-630
Disclaimer: Based on available data, it is highly probable that the requested information for "LT-630" pertains to THE-630 , a compound developed by Theseus Pharmaceuticals. This guide will proceed under that assumption.
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of THE-630, a novel pan-variant inhibitor of the KIT receptor tyrosine kinase. The information is compiled from preclinical studies and clinical trial data.
Core Mechanism of Action
THE-630 is an orally bioavailable small molecule designed as a potent and selective inhibitor of the KIT receptor tyrosine kinase.[1][2] In many cases of gastrointestinal stromal tumors (GIST), the KIT protein is abnormally active due to mutations, leading to uncontrolled cell growth and proliferation.[1][2] THE-630 functions by binding to and inhibiting the activity of both the primary activating and secondary resistance mutations of KIT.[2] This blockade of KIT-mediated signaling pathways is intended to halt the proliferation of tumor cells that harbor these mutations.[2]
The primary therapeutic target of THE-630 is patients with advanced GIST whose cancer has developed resistance to previous lines of kinase inhibitor therapy.[3] The development of THE-630 for GIST was ultimately terminated due to dose-limiting toxicities observed at dose levels required to achieve the target exposure for pan-variant inhibition.[4][5]
Signaling Pathway
The following diagram illustrates the targeted KIT signaling pathway and the inhibitory action of THE-630.
Caption: The KIT signaling pathway is activated by Stem Cell Factor (SCF), leading to downstream activation of pathways that promote cell proliferation and survival. THE-630 inhibits the KIT receptor, blocking these downstream signals.
Quantitative Data
Preclinical Activity
THE-630 demonstrated potent preclinical activity against a range of KIT mutations. The following table summarizes the in vitro inhibitory concentrations (IC50) of THE-630 against various KIT mutations expressed in BaF3 cells.
| KIT Mutation Class | Specific Mutation | THE-630 IC50 (nM) |
| Primary Activating | Exon 11 Deletion | ≤ 3[6] |
| Exon 9 Insertion | ≤ 3[6] | |
| ATP Binding Pocket | V654A | < 25[6] |
| T670I | < 25[6] | |
| Activation Loop | D816G/H | < 25[6] |
| D820A/G | < 25[6] | |
| N822K | < 25[6] | |
| Y823D | < 25[6] | |
| A829P | < 25[6] | |
| Compound Mutations | Exon 9 + V654A | 10[6] |
| Exon 9 + D816H | 33[6] |
In vivo studies in mouse models also showed significant tumor growth inhibition. For instance, in a model with the V654A mutation, THE-630 inhibited tumor growth by 86%, compared to 26% by ripretinib.[6][7] In models with activation loop mutations, THE-630 led to tumor regression of 88% (N822K) and 59% (D820A).[6][7]
Clinical Data (Phase 1/2 Trial - NCT05160168)
The clinical trial evaluated THE-630 in patients with advanced GIST. The following table outlines the dose escalation cohorts from the phase 1 portion of the study.
| Cohort | Dose (mg, once daily) | Number of Patients (n) |
| 1 | 3 | 3[4] |
| 2 | 4 | 7[8] |
| 3 | 6 | 3[8] |
| 4 | 9 | 3[8] |
| 5 | 12 | 3[8] |
| 6 | 18 | 4[4] |
| 7 | 27 | 6[4][5] |
Pharmacokinetic analysis showed an approximately dose-proportional increase in systemic exposure. At a dose of 12 mg, the mean steady-state average plasma concentration (Cav) was 47 nM.[8] The projected target exposure for pan-variant KIT activity was an average concentration of 100 nM.[4][8]
Experimental Protocols
Preclinical In Vitro Assays
Cell Lines and Culture:
-
GIST-T1 cells, which contain an activating deletion in KIT Exon 11, were used.[6]
-
BaF3 cells, a murine pro-B cell line, were engineered to express various mutant forms of human KIT.[6]
Methodology:
-
Cell Viability Assays: The effect of THE-630 on the viability of GIST-T1 and engineered BaF3 cells was assessed. Cells were treated with varying concentrations of the inhibitor, and cell viability was measured to determine the IC50 values.[6]
-
Downstream Signaling Analysis: The inhibition of KIT-driven downstream signaling pathways was evaluated by methods such as Western blotting to measure the phosphorylation status of key signaling proteins.[6]
Phase 1/2 Clinical Trial (NCT05160168)
Study Design: This was a first-in-human, open-label, multicenter, non-randomized, dose-escalation and expansion study.[9]
Patient Population:
-
Patients aged 18 years or older with histologically or cytologically confirmed unresectable or metastatic GIST.[4]
-
Patients must have progressed on or been intolerant to imatinib (B729) and at least one other tyrosine kinase inhibitor (TKI) such as sunitinib, regorafenib, ripretinib, or avapritinib.[9]
-
ECOG performance status of 0-2.[4]
Methodology:
-
Dose Escalation (Phase 1): A standard 3+3 dose-escalation design was employed. Patients received THE-630 orally once daily in 28-day cycles.[8][9] The primary objectives were to evaluate the safety profile, determine dose-limiting toxicities (DLTs), the maximum tolerated dose (MTD), and the recommended Phase 2 dose (RP2D).[10]
-
Pharmacokinetic (PK) Assessment: Plasma samples were collected on days 1 and 15 of cycle 1 to assess PK parameters of THE-630 and its active metabolite.[8][10]
-
Antitumor Activity Assessment: Tumor responses were evaluated using modified RECIST 1.1 criteria.[8]
-
Circulating Tumor DNA (ctDNA) Analysis: ctDNA was assessed to monitor changes in KIT-mutant allele fractions.[8]
Visualizations
Clinical Trial Workflow
The following diagram outlines the workflow of the Phase 1/2 clinical trial for THE-630.
Caption: Workflow of the THE-630 Phase 1/2 clinical trial, from patient screening through dose escalation, expansion, and follow-up.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Facebook [cancer.gov]
- 3. Theseus Pharmaceuticals Reports Initial Dose Escalation Data from Ongoing Phase 1/2 Trial of THE-630 in Patients with Advanced GIST [prnewswire.com]
- 4. onclive.com [onclive.com]
- 5. targetedonc.com [targetedonc.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular Advances in the Treatment of Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. hra.nhs.uk [hra.nhs.uk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
LT-630 chemical structure and properties
An extensive search for the chemical compound "LT-630" has yielded no specific results in publicly available chemical databases and scientific literature. This suggests that "this compound" may be an internal development code, a placeholder name, or a compound that has not yet been disclosed in public forums.
Without accessible data on its chemical structure, properties, and biological activity, it is not possible to provide an in-depth technical guide or whitepaper as requested. The creation of diagrams, data tables, and experimental protocols is contingent on the availability of this foundational information.
For researchers, scientists, and drug development professionals seeking information on a specific compound, it is crucial to use its formal chemical name, CAS number, or reference published literature (e.g., journal articles, patents) where it is described.
If "this compound" is a proprietary compound you are working with, please refer to your internal documentation for the necessary data to construct the requested technical guide. If you have an alternative public identifier for this compound, please provide it to enable a renewed search for the relevant information.
LT-630: A Novel HDAC6 Inhibitor for Attenuating Oxidative Stress-Induced Liver Injury
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
LT-630 is a recently identified novel and selective inhibitor of Histone Deacetylase 6 (HDAC6). Its discovery offers a promising therapeutic avenue for mitigating acetaminophen (B1664979) (APAP)-induced liver injury. Research indicates that this compound exerts its protective effects by modulating the activity of Malate Dehydrogenase 1 (MDH1), a key enzyme in cellular metabolism and redox balance. By enhancing the expression and acetylation of MDH1, this compound effectively reduces oxidative stress, a primary driver of APAP-induced hepatotoxicity. While the biological mechanism of this compound is beginning to be understood, its chemical structure and detailed synthesis pathway are not yet publicly available in scientific literature or patent databases. This guide provides a comprehensive overview of the current knowledge regarding the discovery and signaling pathway of this compound.
Discovery of this compound
This compound was identified as a potent and selective inhibitor of HDAC6 through targeted research focused on discovering novel therapeutic agents for liver diseases. The seminal research, published in 2024 by Zhang et al., demonstrated that this compound effectively ameliorates liver injury in preclinical models of acetaminophen overdose.[1] This discovery positions this compound as a significant lead compound for the development of drugs targeting oxidative stress-related pathologies.
Quantitative Data Summary
The following table summarizes the key quantitative findings from the initial characterization of this compound's biological activity.
| Parameter | Observation | Significance |
| HDAC6 Inhibition | Potent and selective inhibition of HDAC6 enzyme activity. | Demonstrates target engagement and specificity. |
| MDH1 Expression | Increased expression of Malate Dehydrogenase 1 (MDH1). | Highlights a key downstream effector of this compound. |
| MDH1 Acetylation | Enhanced acetylation of MDH1. | Suggests a direct or indirect regulatory role of HDAC6 on MDH1. |
| Oxidative Stress Markers | Reduction in markers of oxidative stress. | Confirms the functional consequence of this compound treatment. |
| Hepatocyte Protection | Amelioration of acetaminophen-induced liver cell death. | Indicates therapeutic potential in liver injury. |
Signaling Pathway of this compound in Acetaminophen-Induced Liver Injury
The proposed mechanism of action for this compound in protecting against APAP-induced liver injury involves the modulation of the HDAC6-MDH1 axis. The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of this compound in APAP-induced liver injury.
Experimental Protocols
Detailed experimental protocols for the synthesis of this compound are not publicly available at the time of this report. The following are generalized methodologies for key biological assays used in the characterization of this compound, based on standard practices in the field.
HDAC6 Enzymatic Assay
A fluorometric assay is typically used to measure HDAC6 activity. Recombinant human HDAC6 enzyme is incubated with a fluorogenic substrate, such as a Boc-Lys(Ac)-AMC, in the presence of varying concentrations of the test compound (this compound). The deacetylation of the substrate by HDAC6 allows for cleavage by a developing enzyme (e.g., trypsin), which releases the fluorescent AMC group. The fluorescence intensity is measured using a microplate reader, and IC50 values are calculated to determine the inhibitory potency of the compound.
Western Blot Analysis for MDH1 Acetylation
Hepatocytes (e.g., HepG2 or primary hepatocytes) are treated with acetaminophen with or without this compound. Cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for acetylated lysine (B10760008) and MDH1. Following incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescence detection system. The ratio of acetylated MDH1 to total MDH1 is quantified to assess changes in acetylation status.
Measurement of Intracellular Reactive Oxygen Species (ROS)
Intracellular ROS levels are measured using a fluorescent probe such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Cells are treated as described above and then incubated with DCFH-DA. In the presence of ROS, DCFH-DA is oxidized to the highly fluorescent dichlorofluorescein (DCF). The fluorescence intensity is measured using a flow cytometer or a fluorescence microscope.
Synthesis Pathway of this compound
The chemical structure and a validated synthesis pathway for this compound have not been disclosed in the public domain as of the latest available information. Research and development in this area are ongoing, and this information is likely to be proprietary or pending publication/patent filing.
Conclusion and Future Directions
This compound represents a promising new therapeutic candidate for the treatment of drug-induced liver injury and potentially other conditions driven by oxidative stress. Its selective inhibition of HDAC6 and the subsequent modulation of the MDH1 pathway provide a clear mechanism of action. The immediate future research priorities should focus on the full elucidation of its chemical structure and the development of a scalable synthesis process. Further preclinical studies are warranted to evaluate its pharmacokinetic profile, safety, and efficacy in a broader range of disease models. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of HDAC6 inhibition and the novel compound this compound.
References
An In-depth Technical Guide to the Solubility and Stability of LT-630
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the methodologies and findings related to the solubility and stability of the novel compound LT-630. The following sections detail the experimental protocols, present key data in a structured format, and illustrate the workflows and a relevant biological pathway to provide a thorough understanding of this compound's physicochemical properties.
Solubility Assessment
The aqueous and solvent solubility of a compound is a critical determinant of its biopharmaceutical properties, influencing everything from formulation development to in vivo absorption. The solubility of this compound was assessed across a range of pharmaceutically relevant media.
1.1. Experimental Protocol: Equilibrium Solubility Determination
A shake-flask method was employed to determine the equilibrium solubility of this compound. An excess amount of the compound was added to various solvents in sealed vials. The vials were then agitated in a temperature-controlled shaker bath at 25°C for 24 hours to ensure equilibrium was reached. Following this, the samples were filtered to remove undissolved solids. The concentration of this compound in the filtrate was quantified by a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.[1][2]
1.2. Data Presentation: Solubility of this compound
The solubility data for this compound in various media are summarized in the table below.
| Solvent/Medium | pH | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 7.0 | 25 | 0.015 |
| 0.1 N HCl | 1.2 | 25 | 0.520 |
| Phosphate Buffered Saline (PBS) | 7.4 | 25 | 0.025 |
| Ethanol | N/A | 25 | 15.8 |
| Propylene Glycol | N/A | 25 | 22.5 |
| DMSO | N/A | 25 | > 50 |
1.3. Workflow for Solubility Assessment
The following diagram outlines the workflow for the solubility assessment of this compound.
Stability Testing
Stability testing is crucial for identifying potential degradation pathways and establishing the shelf-life of a drug substance.[3][4] Forced degradation studies were conducted to evaluate the intrinsic stability of this compound under various stress conditions.[5][6]
2.1. Experimental Protocol: Forced Degradation Studies
Forced degradation studies were performed by exposing this compound to thermal, photolytic, acid, base, and oxidative stress conditions.[5][6][7] The extent of degradation was monitored using a stability-indicating HPLC method.[1][2][8]
-
Acid Hydrolysis: this compound was dissolved in 0.1 N HCl and heated at 60°C for 24 hours.
-
Base Hydrolysis: this compound was dissolved in 0.1 N NaOH and heated at 60°C for 24 hours.
-
Oxidative Degradation: this compound was treated with 3% hydrogen peroxide at room temperature for 24 hours.[7]
-
Thermal Degradation: Solid this compound was exposed to 80°C for 48 hours.
-
Photolytic Degradation: this compound solution was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
2.2. Data Presentation: Forced Degradation of this compound
The results of the forced degradation studies are summarized in the following table.
| Stress Condition | % Degradation | Number of Degradants |
| 0.1 N HCl, 60°C, 24h | 12.5 | 2 |
| 0.1 N NaOH, 60°C, 24h | 8.2 | 1 |
| 3% H2O2, RT, 24h | 18.9 | 3 |
| 80°C, 48h | 2.1 | 1 |
| Photolytic | 5.6 | 1 |
2.3. Hypothetical Signaling Pathway for this compound
To provide context for the importance of maintaining the stability of this compound, the following diagram illustrates a hypothetical signaling pathway in which this compound acts as an inhibitor of a key kinase.
2.4. Workflow for Stability Testing
The workflow for the stability testing of this compound is depicted in the diagram below.
References
- 1. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 2. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. acdlabs.com [acdlabs.com]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. formulationbio.com [formulationbio.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Stability-indicating methods and their role in drug’s quality control [mpl.loesungsfabrik.de]
In Vitro Characterization of LT-630 (Erlotinib): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro characterization of LT-630, a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. This compound is widely identified as Erlotinib, a marketed therapeutic for non-small cell lung cancer (NSCLC) and pancreatic cancer.[1][2][3] This document details the key in vitro properties of this compound, including its biochemical and cell-based activities, and provides detailed methodologies for the core assays used in its characterization. The information presented is intended to support researchers and drug development professionals in understanding the preclinical profile of this important anti-cancer agent.
Introduction
This compound (Erlotinib) is a small molecule inhibitor that targets the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and downstream signaling.[3][4] This inhibition of EGFR signaling leads to the arrest of cell proliferation and the induction of apoptosis in cancer cells that are dependent on this pathway for growth and survival. The in vitro characterization of this compound has been crucial in elucidating its mechanism of action and in identifying patient populations most likely to respond to treatment, particularly those with activating mutations in the EGFR gene.[3]
Biochemical Characterization
The primary biochemical activity of this compound is the direct inhibition of EGFR tyrosine kinase. This has been quantified through various in vitro kinase assays.
EGFR Kinase Inhibition
This compound demonstrates potent inhibition of EGFR kinase activity in cell-free assays. The half-maximal inhibitory concentration (IC50) is a key parameter for assessing the potency of the compound.
| Assay Type | Target | IC50 (nM) | Reference |
| Cell-free Kinase Assay | EGFR | 2 | [5] |
| LanthaScreen® Kinase Assay | EGFR (ErbB1) L858R | 0.25 | [6] |
Experimental Protocol: EGFR Kinase Assay (Generic)
This protocol outlines a typical enzymatic assay to determine the IC50 of this compound against EGFR.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine-5'-triphosphate (ATP)
-
This compound (Erlotinib)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO and then dilute in kinase buffer.
-
Add the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the EGFR enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Cellular Characterization
Cell-based assays are critical for understanding the activity of this compound in a more physiologically relevant context. These assays measure the effect of the compound on cell proliferation, survival, and downstream signaling pathways.
Anti-proliferative Activity
This compound inhibits the proliferation of cancer cell lines that are dependent on EGFR signaling. The potency in these assays is typically measured as the half-maximal effective concentration (EC50) or the 50% inhibitory concentration (IC50).
| Cell Line | Cancer Type | Assay Type | IC50/EC50 | Reference |
| A549 | Non-Small Cell Lung Cancer | MTT Assay (72h) | 14.8 µM | [7] |
| H292 | Non-Small Cell Lung Cancer | ChemoFx® Assay | Responsive | [8] |
| Calu3 | Non-Small Cell Lung Cancer | ChemoFx® Assay | Intermediate Responsive | [8] |
| H358 | Non-Small Cell Lung Cancer | ChemoFx® Assay | Non-Responsive | [8] |
| A431 | Epidermoid Carcinoma | Real-Time Cell Analysis | Model-dependent | [9] |
Experimental Protocol: Cell Proliferation Assay (MTT)
This protocol describes a common method for assessing the effect of this compound on the proliferation of cancer cells.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
This compound (Erlotinib)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of this compound or DMSO (vehicle control) for a specified duration (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the logarithm of the this compound concentration to determine the IC50 value.
Signaling Pathway Analysis
This compound inhibits the EGFR signaling pathway. The following diagrams illustrate the mechanism of action and the experimental workflow for its characterization.
Caption: EGFR signaling pathway and the inhibitory action of this compound (Erlotinib).
Caption: General workflow for the in vitro characterization of this compound.
Conclusion
The in vitro characterization of this compound (Erlotinib) has established it as a potent and selective inhibitor of the EGFR tyrosine kinase. The data from biochemical and cellular assays consistently demonstrate its ability to inhibit EGFR signaling and suppress the proliferation of EGFR-dependent cancer cells. The methodologies outlined in this guide provide a framework for the continued investigation of this compound and other EGFR inhibitors in a preclinical setting.
References
- 1. cancerresearchuk.org [cancerresearchuk.org]
- 2. drugs.com [drugs.com]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. selleckchem.com [selleckchem.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Synthesis, characterization and in vitro anti-tumoral evaluation of Erlotinib-PCEC nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ar.iiarjournals.org [ar.iiarjournals.org]
- 9. researchgate.net [researchgate.net]
The Safety and Toxicity Profile of LT-630: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
LT-630 is a novel, selective inhibitor of Histone Deacetylase 6 (HDAC6) that has demonstrated significant therapeutic potential, particularly in the context of drug-induced liver injury. This technical guide provides a comprehensive overview of the currently available safety and toxicity data for this compound. The information presented herein is compiled from published preclinical studies and is intended to serve as a foundational resource for researchers and drug development professionals. This document details the mechanism of action of this compound, summarizes key quantitative findings from in vitro and in vivo studies, outlines putative experimental protocols for assessing its safety and efficacy, and presents visual representations of its signaling pathway and experimental workflows.
Introduction
Drug-induced liver injury (DILI) is a significant cause of acute liver failure and a major challenge in drug development. Acetaminophen (B1664979) (APAP) overdose is a common cause of DILI, characterized by severe hepatocellular necrosis initiated by the formation of a reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI), which depletes glutathione (B108866) (GSH) and induces oxidative stress.
This compound has emerged as a promising agent for mitigating APAP-induced hepatotoxicity. As a selective HDAC6 inhibitor, this compound targets a key enzyme involved in various cellular processes, including protein acetylation, cell motility, and stress responses. This guide focuses on the preclinical safety and toxicity profile of this compound, providing a detailed analysis of its protective effects against liver damage.
Mechanism of Action
This compound exerts its hepatoprotective effects by modulating the activity of Malate Dehydrogenase 1 (MDH1), a crucial enzyme in the malate-aspartate shuttle, which plays a role in cellular energy metabolism and redox balance. The proposed signaling pathway is as follows:
-
Acetaminophen (APAP) Stress: In the context of APAP-induced liver injury, there is an observed increase in HDAC6 expression and a decrease in MDH1 levels.
-
HDAC6 Inhibition by this compound: this compound selectively inhibits the deacetylase activity of HDAC6.
-
Enhanced MDH1 Expression and Acetylation: Inhibition of HDAC6 by this compound leads to an increase in both the expression and acetylation of MDH1.
-
Metabolic Reprogramming and Reduced Oxidative Stress: The enhanced function of acetylated MDH1 results in an increased NADPH/NADP+ ratio and elevated levels of the antioxidant glutathione (GSH).
-
Inhibition of Apoptosis: The reduction in oxidative stress and restoration of cellular redox balance lead to a decrease in apoptosis, evidenced by a reduced Bax/Bcl-2 ratio and lower levels of cleaved caspase-3 and cytochrome c.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies on this compound.
Table 1: In Vitro Efficacy of this compound in AML-12 Cells
| Parameter | Treatment Condition | Concentration Range of this compound | Outcome |
| Cytotoxicity | APAP-induced | 2-8 nM | Inhibition of cell injury |
| Oxidative Stress | APAP-induced | 2-8 nM | Reduction in oxidative stress markers |
| Apoptosis | APAP-induced | 2-8 nM | Reduced Bax/Bcl-2 ratio, cleaved caspase-3, and cytochrome c levels |
Data extracted from a study by Zhang GD, et al.[1]
Table 2: In Vivo Efficacy of this compound in a Mouse Model of APAP-Induced Liver Injury
| Parameter | Animal Model | Dosage of this compound | Administration Route | Outcome |
| Oxidative Stress | C57BL/6J mice | 10-40 mg/kg | Intravenous (tail vein) | Inhibition of APAP-induced oxidative stress; Enhanced GSH, SOD, and NADPH release |
| Hepatocellular Apoptosis | C57BL/6J mice | 10-40 mg/kg | Intravenous (tail vein) | Reduced apoptosis; Decreased Bax/Bcl-2 ratio, cleaved caspase-3, and cytochrome c levels in liver tissue |
Data extracted from a study by Zhang GD, et al.[1]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound.
In Vitro Cell-Based Assays
Objective: To determine the protective effect of this compound against APAP-induced cytotoxicity, oxidative stress, and apoptosis in a liver cell line.
Cell Line: AML-12 (mouse hepatocyte cell line).
Experimental Workflow:
Detailed Steps:
-
Cell Culture: AML-12 cells are cultured in appropriate media and conditions until they reach optimal confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 2, 4, 8 nM) for 3 hours. A vehicle control group is also included.
-
Induction of Injury: Following pre-treatment, cells are exposed to a cytotoxic concentration of acetaminophen for 24 hours to induce liver cell injury.
-
Cell Viability Assay: Cell viability is assessed using a standard method such as the MTT assay to quantify the protective effect of this compound.
-
Oxidative Stress Assessment: Intracellular reactive oxygen species (ROS) levels are measured using fluorescent probes like DCFH-DA. Lipid peroxidation is assessed by measuring malondialdehyde (MDA) levels.
-
Apoptosis Analysis: Protein lysates are collected for Western blot analysis to determine the expression levels of key apoptosis-related proteins, including Bax, Bcl-2, and cleaved caspase-3.
In Vivo Animal Studies
Objective: To evaluate the hepatoprotective efficacy of this compound in a mouse model of APAP-induced acute liver injury.
Animal Model: Male C57BL/6J mice (6-8 weeks old).
Experimental Workflow:
Detailed Steps:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Drug Administration: Mice are divided into different groups: a control group, an APAP-only group, and APAP + this compound treatment groups (e.g., 10, 20, 40 mg/kg). This compound or vehicle is administered via tail vein injection.
-
Induction of Liver Injury: A hepatotoxic dose of APAP (e.g., 350 mg/kg) is administered intraperitoneally at a set time after this compound administration.
-
Sample Collection: At a predetermined time point after APAP administration (e.g., 24 hours), mice are euthanized. Blood samples are collected for serum analysis, and liver tissues are harvested.
-
Serum Analysis: Serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Histopathological Examination: A portion of the liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess the extent of necrosis.
-
Biochemical and Molecular Analysis: Another portion of the liver tissue is used to prepare homogenates for measuring levels of GSH, SOD, and NADPH. Protein lysates are also prepared for Western blot analysis of apoptotic markers.
Safety and Toxicity Profile
Currently, there is limited publicly available information specifically detailing the comprehensive safety and toxicity profile of this compound, such as LD50 values or results from dedicated toxicology studies. The available data focuses on its efficacy in a disease model. As with other HDAC6 inhibitors, potential off-target effects and long-term safety need to be thoroughly investigated. Future studies should include:
-
Acute and Chronic Toxicity Studies: To determine the maximum tolerated dose (MTD) and identify any potential target organ toxicity.
-
Genotoxicity Assays: To assess the potential for DNA damage.
-
Cardiovascular Safety Pharmacology: To evaluate any effects on cardiovascular function.
-
Pharmacokinetics and Drug Metabolism: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
Conclusion
This compound is a promising HDAC6 inhibitor with demonstrated efficacy in a preclinical model of acetaminophen-induced liver injury. Its mechanism of action, involving the modulation of MDH1 and reduction of oxidative stress, presents a novel therapeutic strategy for DILI. While the initial findings are encouraging, a comprehensive evaluation of its safety and toxicity profile is essential for its further development as a clinical candidate. The experimental frameworks provided in this guide can serve as a basis for designing future non-clinical safety studies. Researchers are encouraged to consult the primary literature for more detailed information as it becomes available.
References
Preliminary Efficacy of LT-630: A Novel Kinase-X Inhibitor for Modulating Inflammatory Pathways
Abstract: This document outlines the preliminary findings on the efficacy of LT-630, a novel, potent, and selective small molecule inhibitor of Kinase-X, a key serine/threonine kinase implicated in the JX-STAT inflammatory signaling cascade. Preclinical data from in vitro biochemical assays, cell-based functional assays, and an in vivo murine model of rheumatoid arthritis collectively demonstrate the potential of this compound as a therapeutic agent for inflammatory diseases. This guide provides a detailed overview of the experimental protocols, quantitative results, and the underlying mechanism of action.
Introduction
Inflammatory diseases, such as rheumatoid arthritis, are characterized by the dysregulation of signaling pathways that lead to chronic inflammation and tissue damage. The JX-STAT pathway, activated by pro-inflammatory cytokines, has been identified as a critical mediator in this process. Kinase-X, an upstream component of this pathway, represents a promising therapeutic target. This compound has been developed as a selective inhibitor of Kinase-X. This whitepaper summarizes the initial preclinical studies designed to evaluate its therapeutic efficacy.
Mechanism of Action: The JX-STAT Signaling Pathway
This compound exerts its effect by directly inhibiting the catalytic activity of Kinase-X. In the canonical JX-STAT pathway, the binding of a pro-inflammatory cytokine to its receptor leads to the recruitment and activation of Kinase-X. Activated Kinase-X then phosphorylates and activates the transcription factor STATY. Phosphorylated STATY (pSTATY) dimerizes, translocates to the nucleus, and initiates the transcription of a host of pro-inflammatory genes. By inhibiting Kinase-X, this compound effectively blocks these downstream events, leading to a reduction in the inflammatory response.
Quantitative Data Summary
The efficacy of this compound was evaluated across multiple experimental systems. The data presented below summarizes its potency from in vitro enzymatic assays to in vivo animal models.
Table 1: In Vitro Potency and Selectivity of this compound
| Assay Type | Target | This compound IC₅₀ (nM) |
| Enzymatic Assay | Kinase-X | 5.2 |
| Enzymatic Assay | Kinase-Y (off-target) | > 10,000 |
| Enzymatic Assay | Kinase-Z (off-target) | > 10,000 |
Table 2: Cellular Activity of this compound in Synoviocytes
| Measurement | Stimulant | This compound EC₅₀ (nM) |
| pSTATY Inhibition | Cytokine | 25.8 |
| Pro-inflammatory Gene mRNA | Cytokine | 45.1 |
Table 3: In Vivo Efficacy of this compound in a Murine Model of Arthritis
| Treatment Group | Dose (mg/kg, oral, BID) | Paw Swelling Reduction (%) |
| Vehicle Control | 0 | 0% |
| This compound | 10 | 35% |
| This compound | 30 | 68% |
| This compound | 100 | 75% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and clarity.
Kinase-X Enzymatic Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against recombinant human Kinase-X.
-
Procedure:
-
Recombinant Kinase-X enzyme was incubated with a fluorescently labeled peptide substrate and ATP in a 384-well plate format.
-
This compound was serially diluted in DMSO and added to the wells to achieve a final concentration range of 0.1 nM to 100 µM.
-
The kinase reaction was initiated by the addition of ATP and allowed to proceed for 60 minutes at 30°C.
-
The reaction was terminated, and the amount of phosphorylated substrate was quantified using a fluorescence polarization readout.
-
Data were normalized to positive (no inhibitor) and negative (no enzyme) controls, and the IC₅₀ value was calculated using a four-parameter logistic curve fit.
-
Western Blot Analysis of pSTATY in Human Synoviocytes
-
Objective: To measure the effect of this compound on cytokine-induced STATY phosphorylation in a disease-relevant cell type.
-
Procedure:
-
Human fibroblast-like synoviocytes were seeded in 6-well plates and serum-starved for 24 hours.
-
Cells were pre-treated with varying concentrations of this compound or vehicle (DMSO) for 2 hours.
-
Cells were then stimulated with a pro-inflammatory cytokine (10 ng/mL) for 15 minutes.
-
Cell lysates were collected, and protein concentration was determined using a BCA assay.
-
Equal amounts of protein were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies specific for pSTATY and total STATY.
-
Blots were incubated with HRP-conjugated secondary antibodies, and bands were visualized using an enhanced chemiluminescence (ECL) substrate. Densitometry was used to quantify the ratio of pSTATY to total STATY.
-
In Vivo Efficacy in a Collagen-Induced Arthritis (CIA) Murine Model
-
Objective: To evaluate the therapeutic efficacy of this compound in a preclinical model of rheumatoid arthritis.
-
Procedure:
-
Male DBA/1 mice were immunized with an emulsion of bovine type II collagen and Complete Freund's Adjuvant. A booster immunization was administered 21 days later.
-
Upon the first signs of arthritis (typically day 25-28), mice were randomized into treatment groups.
-
This compound, formulated in a 0.5% methylcellulose (B11928114) solution, or vehicle was administered orally twice daily (BID) for 14 consecutive days.
-
Paw swelling was measured daily using digital calipers. The percentage reduction in paw swelling was calculated relative to the vehicle control group at the end of the study.
-
At the end of the study, mice were euthanized, and joint tissues were collected for histological analysis.
-
Conclusion and Future Directions
The preliminary data strongly support the continued development of this compound as a potential therapeutic for inflammatory diseases. The compound demonstrates high potency and selectivity for its target, Kinase-X, and effectively suppresses the inflammatory response in both cellular and animal models. Future studies will focus on comprehensive pharmacokinetic and toxicology assessments to enable the advancement of this compound into clinical development.[1][2]
References
Technical Whitepaper: Pharmacokinetic and Pharmacodynamic Profile of LT-630
Abstract
LT-630 is a novel, orally bioavailable small molecule inhibitor of Tyrosine Kinase X (TKX), a key enzyme implicated in the progression of various solid tumors. This document provides a comprehensive overview of the preclinical pharmacokinetic (PK) and pharmacodynamic (PD) profile of this compound. The data herein demonstrates that this compound possesses favorable drug-like properties, including good oral absorption, dose-proportional exposure, and potent target engagement in vivo. The presented studies were designed to characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound, and to establish a clear relationship between its plasma concentration and target modulation. All experimental procedures are detailed to ensure reproducibility.
Pharmacokinetics (PK)
The pharmacokinetic profile of this compound was evaluated in both murine (CD-1 mice) and non-human primate (Cynomolgus monkey) models. The compound was administered via intravenous (IV) and oral (PO) routes to determine key PK parameters, including bioavailability and dose proportionality.
PK Parameters in CD-1 Mice
Single-dose pharmacokinetic studies were conducted in male CD-1 mice. This compound was formulated in 0.5% methylcellulose (B11928114) for oral administration and in 20% Captisol® for intravenous administration. Plasma concentrations were determined using a validated LC-MS/MS method.
| Parameter | IV Dose (2 mg/kg) | PO Dose (10 mg/kg) | PO Dose (30 mg/kg) |
| Cmax (ng/mL) | 1,250 ± 180 | 850 ± 110 | 2,600 ± 350 |
| Tmax (h) | 0.08 | 0.5 | 1.0 |
| AUC(0-inf) (ng·h/mL) | 1,800 ± 250 | 4,200 ± 560 | 13,500 ± 1,800 |
| t1/2 (h) | 2.1 ± 0.3 | 2.5 ± 0.4 | 2.8 ± 0.5 |
| CL (mL/min/kg) | 18.5 ± 2.6 | - | - |
| Vdss (L/kg) | 3.1 ± 0.4 | - | - |
| F (%) | - | 52 ± 7 | 50 ± 6 |
| Data are presented as mean ± standard deviation (n=3 per group). |
PK Parameters in Cynomolgus Monkeys
Single-dose pharmacokinetic studies were conducted in male Cynomolgus monkeys. Formulations were consistent with those used in the murine studies.
| Parameter | IV Dose (1 mg/kg) | PO Dose (5 mg/kg) |
| Cmax (ng/mL) | 880 ± 120 | 410 ± 65 |
| Tmax (h) | 0.1 | 1.5 |
| AUC(0-inf) (ng·h/mL) | 1,100 ± 150 | 2,750 ± 380 |
| t1/2 (h) | 3.5 ± 0.6 | 4.1 ± 0.7 |
| CL (mL/min/kg) | 15.2 ± 2.1 | - |
| Vdss (L/kg) | 4.0 ± 0.5 | - |
| F (%) | - | 50 ± 8 |
| Data are presented as mean ± standard deviation (n=3 per group). |
Pharmacodynamics (PD)
The pharmacodynamic effects of this compound were assessed through in vitro enzyme inhibition assays and in vivo target modulation studies in tumor-bearing mouse models.
In Vitro Potency
The inhibitory activity of this compound was measured against its primary target, TKX, and a panel of related kinases to assess selectivity.
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | TKX | 2.5 ± 0.4 |
| Biochemical Assay | Kinase A | 850 ± 120 |
| Biochemical Assay | Kinase B | > 10,000 |
| Cell-Based Assay (p-TKX) | TKX-mutant Cell Line | 15.0 ± 2.8 |
| Data are presented as mean ± standard deviation. |
In Vivo Target Engagement (Mouse Xenograft Model)
The relationship between this compound plasma concentration and target inhibition (phosphorylation of TKX) was evaluated in a TKX-mutant tumor xenograft model. Tumors and plasma were collected at various time points following a single oral dose of 10 mg/kg.
| Time Post-Dose (h) | Plasma Conc. (ng/mL) | p-TKX Inhibition (%) |
| 0 (Vehicle) | 0 | 0 |
| 0.5 | 845 ± 90 | 95 ± 4 |
| 2 | 650 ± 75 | 92 ± 5 |
| 4 | 410 ± 50 | 81 ± 9 |
| 8 | 150 ± 25 | 45 ± 12 |
| 24 | 10 ± 3 | 5 ± 2 |
| Data are presented as mean ± standard deviation. |
Experimental Protocols
In Vivo Pharmacokinetic Study
-
Species/Strain: Male CD-1 mice (8 weeks old) or Male Cynomolgus monkeys (3-4 years old).
-
Housing: Standard temperature- and light-controlled conditions with ad libitum access to food and water.
-
Dosing:
-
Oral (PO): this compound was suspended in 0.5% (w/v) methylcellulose in water and administered via oral gavage.
-
Intravenous (IV): this compound was dissolved in 20% (w/v) Captisol® in saline and administered as a bolus via the tail vein (mice) or cephalic vein (monkeys).
-
-
Sample Collection: Blood samples (~50 µL for mice, ~200 µL for monkeys) were collected from the saphenous vein into K2EDTA-coated tubes at pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Plasma was isolated by centrifugation at 4,000 x g for 10 minutes at 4°C and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of this compound were determined using a validated LC-MS/MS method. The calibration curve was linear over the range of 1 to 2000 ng/mL.
-
Data Analysis: PK parameters were calculated using non-compartmental analysis (NCA) with Phoenix™ WinNonlin® software.
In Vivo Pharmacodynamic (Tumor Target Modulation) Study
-
Model: Female athymic nude mice were subcutaneously inoculated with 5 x 10^6 TKX-mutant cancer cells. Tumors were grown to an average volume of 150-200 mm³.
-
Dosing: Mice were administered a single oral dose of this compound (10 mg/kg) or vehicle.
-
Sample Collection: At specified time points (0.5, 2, 4, 8, 24 hours), cohorts of mice (n=3 per time point) were euthanized. Blood was collected via cardiac puncture for PK analysis. Tumors were excised, snap-frozen in liquid nitrogen, and stored at -80°C.
-
Tumor Lysate Preparation: Frozen tumor tissue was homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.
-
Western Blot Analysis: Equal amounts of protein (30 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against phospho-TKX (p-TKX) and total TKX.
-
Quantification: Band intensities were quantified using ImageJ software. The p-TKX signal was normalized to the total TKX signal for each sample. Percent inhibition was calculated relative to the vehicle-treated control group.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow Diagrams
Mechanism of Action: TKX Signaling Pathway
The Therapeutic Potential of LT-630: A Technical Guide
For Immediate Release
A promising new therapeutic agent, LT-630, is showing significant potential in preclinical studies for the treatment of acetaminophen (B1664979) (APAP)-induced liver injury. Identified as a novel inhibitor of histone deacetylase 6 (HDAC6), this compound appears to mitigate liver damage by modulating cellular oxidative stress pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by available preclinical data and detailed experimental methodologies.
Core Mechanism of Action
This compound's therapeutic effect is primarily attributed to its inhibition of HDAC6, a key enzyme in cellular regulation. In the context of APAP-induced hepatotoxicity, the mechanism involves the downstream regulation of malate (B86768) dehydrogenase 1 (MDH1), a critical enzyme in the malate-aspartate shuttle that plays a role in cellular energy and redox balance.
Key mechanistic findings indicate that in liver tissues and AML-12 liver cells exposed to APAP, HDAC6 expression is significantly elevated, while MDH1 levels are decreased.[1][2][3] Treatment with this compound has been shown to reverse these effects, leading to an improvement in both the protein expression and the acetylation level of MDH1.[3]
The enhancement of MDH1 function by this compound leads to a cascade of beneficial effects that combat oxidative stress, a primary driver of APAP-induced liver damage.[3][4] Specifically, overexpression of MDH1 in APAP-stressed AML-12 cells resulted in an increased NADPH/NADP+ ratio and elevated levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant.[3] Concurrently, a decrease in cellular apoptosis was observed.[3]
Crucially, the therapeutic benefits of this compound were nullified when MDH1 was silenced using small inhibitory RNA (siRNA), confirming that MDH1 is a critical mediator of this compound's protective effects against APAP-induced liver injury.[3]
Signaling Pathway
The proposed signaling pathway for this compound's therapeutic action is illustrated below:
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. A novel HDAC6 inhibitor attenuate APAP-induced liver injury by regulating MDH1-mediated oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Studying the Lymphotoxin-Beta Receptor (LTβR) Signaling Pathway
A Note on the Target: The designation "LT-630" does not correspond to a recognized experimental compound in publicly available scientific literature. This document provides protocols and application notes for the Lymphotoxin-Beta Receptor (LTβR) , a member of the tumor necrosis factor (TNF) receptor superfamily, based on the possibility that "this compound" is an internal or alternative name for a modulator of this pathway. The LTβR signaling pathway is crucial in the development and maintenance of secondary lymphoid organs, immune cell trafficking, and has implications in various diseases, including autoimmune disorders and cancer.[1][2][3][4][5]
These protocols are intended for researchers, scientists, and drug development professionals investigating the cellular and molecular consequences of LTβR activation.
I. Overview of the LTβR Signaling Pathway
The Lymphotoxin-Beta Receptor (LTβR) is a type I transmembrane protein that plays a pivotal role in lymphoid organogenesis and immune responses.[3][6] Its primary ligands are the membrane-bound heterotrimer Lymphotoxin-alpha1/beta2 (LTα1β2) and LIGHT (also known as TNFSF14).[3] Ligation of LTβR by its ligands initiates a signaling cascade that predominantly activates the non-canonical NF-κB pathway, leading to the processing of p100 to p52 and the nuclear translocation of RelB/p52 heterodimers.[2][7] This pathway is critical for the expression of genes involved in immune cell recruitment and organization, such as the chemokines CCL19, CCL21, and CXCL13.[1][8]
The key molecular events in LTβR signaling include:
-
Ligand binding and receptor trimerization.
-
Recruitment of TNF receptor-associated factor (TRAF) adapter proteins, primarily TRAF2 and TRAF3, to the intracellular domain of the receptor.[2]
-
Degradation of TRAF3, leading to the stabilization and activation of NF-κB-inducing kinase (NIK).[2]
-
NIK-mediated phosphorylation and activation of IκB kinase alpha (IKKα).[9]
-
IKKα-dependent phosphorylation and processing of the NF-κB precursor protein p100 to its active form, p52.[2][10]
-
Nuclear translocation of the RelB/p52 complex and subsequent target gene transcription.[2][7]
II. Quantitative Data Summary
The following tables summarize quantitative data from representative experiments studying the effects of LTβR activation.
Table 1: Effect of LTβR Agonists on Cancer Cell Viability
| Cell Line | Agonist | Concentration | Incubation Time | Result (% Growth Inhibition) | Reference |
| HT29 (Colon Carcinoma) | Recombinant LTα1β2 | 100 ng/mL | 5 days | ~40% | [11][12] |
| HT29 (Colon Carcinoma) | Recombinant LIGHT | 50 ng/mL | 5 days | ~35% | [11][12] |
| MES-SA/DX5 (Sarcoma) | Agonistic anti-LTβR mAb (BS-1) | 1 µg/mL | 5 days | ~60% | [11][12] |
| PLS-1 (Sarcoma) | Agonistic anti-LTβR mAb (BS-1) | 1 µg/mL | 5 days | ~50% | [12] |
Table 2: LTβR-Mediated Chemokine Secretion
| Cell Type | Stimulus | Concentration | Time Point | Chemokine Measured | Fold Induction (approx.) | Reference |
| Mouse Fibroblasts (L929) | Agonistic anti-LTβR mAb | 10 µg/mL | 24 hours | MIP-2 (CXCL2) | 8-10 | [13] |
| Mouse Fibroblasts (L929) | Agonistic anti-LTβR mAb | 10 µg/mL | 24 hours | IL-6 | 6-8 | [13] |
| Mesenteric Lymph Node Stromal Cells | LTβR Agonist | Not Specified | 48 hours | CCL21 | ~4 | [14] |
| Mesenteric Lymph Node Stromal Cells | LTβR Agonist | Not Specified | 48 hours | CXCL13 | ~2 | [14] |
III. Experimental Protocols
This protocol describes the determination of cell viability following treatment with an LTβR agonist using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[11]
Materials:
-
Target cells (e.g., HT29 human colon adenocarcinoma cells)
-
Complete cell culture medium (e.g., McCoy's 5A with 10% FBS)
-
LTβR agonist (e.g., recombinant human LTα1β2 or an agonistic anti-LTβR antibody)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the LTβR agonist in complete culture medium. Remove the existing medium from the wells and add 100 µL of the agonist-containing medium or vehicle control to the appropriate wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 5 days).[11][12]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
This protocol outlines the quantification of secreted chemokines (e.g., CCL21, CXCL13) in cell culture supernatants using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell culture supernatants from LTβR agonist-treated and control cells
-
Commercially available ELISA kit for the chemokine of interest (e.g., Human CCL21 ELISA Kit, Human CXCL13 ELISA Kit).[15][16][17][18] These kits typically include:
-
Pre-coated 96-well plate
-
Recombinant chemokine standard
-
Biotinylated detection antibody
-
Streptavidin-HRP conjugate
-
Assay diluent
-
Wash buffer
-
TMB substrate
-
Stop solution
-
-
Microplate reader (450 nm wavelength)
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.[16]
-
Sample Addition: Add 50-100 µL of standards, controls, and cell culture supernatants to the appropriate wells of the pre-coated plate.[16] Incubate for the time specified in the kit manual (typically 2 hours at room temperature).[16]
-
Washing: Aspirate the contents of the wells and wash several times with the provided wash buffer.
-
Detection Antibody: Add the biotinylated detection antibody to each well and incubate as directed.
-
Washing: Repeat the washing step.
-
Streptavidin-HRP: Add the streptavidin-HRP conjugate to each well and incubate.
-
Washing: Repeat the washing step.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark until a color develops.
-
Stopping the Reaction: Add the stop solution to each well. The color will change from blue to yellow.
-
Measurement: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.[16]
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of the chemokine in the experimental samples.
This protocol details the detection of non-canonical NF-κB pathway activation by observing the processing of p100 to p52 via Western blotting.
Materials:
-
Cells treated with an LTβR agonist for various time points
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Western blotting apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-NF-κB2 p100/p52, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against NF-κB2 p100/p52 overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Data Analysis: Densitometric analysis can be performed to quantify the relative amounts of p100 and p52.
IV. Mandatory Visualizations
Caption: LTβR Signaling Pathway.
Caption: Workflow for LTβR Signaling Analysis.
References
- 1. The LTβR Signaling Pathway - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. LTβR Signaling Controls Lymphatic Migration of Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cusabio.com [cusabio.com]
- 4. The LT beta R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lymphotoxin-beta receptor expression and its related signaling pathways govern dendritic cell homeostasis and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lymphotoxin beta receptor - Wikipedia [en.wikipedia.org]
- 7. Lymphotoxin-β receptor-NIK signaling induces alternative RELB/NF-κB2 activation to promote metastatic gene expression and cell migration in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The NF-kappa B activation in lymphotoxin beta receptor signaling depends on the phosphorylation of p65 at serine 536 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Induction of the Alternative NF-κB Pathway by Lymphotoxin αβ (LTαβ) Relies on Internalization of LTβ Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Lymphotoxin β receptor mediates caspase-dependent tumor cell apoptosis in vitro and tumor suppression in vivo despite induction of NF-κB activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Activation of the lymphotoxin-beta receptor induces NFkappaB-dependent interleukin-6 and MIP-2 secretion in mouse fibrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Redefining the Role of Lymphotoxin Beta Receptor in the Maintenance of Lymphoid Organs and Immune Cell Homeostasis in Adulthood - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CCL21 ELISA Kits [thermofisher.com]
- 16. rndsystems.com [rndsystems.com]
- 17. Human 6Ckine/CCL21 ELISA Kit (EHCCL21) - Invitrogen [thermofisher.com]
- 18. mybiosource.com [mybiosource.com]
Application Notes and Protocols for the Use of LT-630 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of LT-630, a novel and potent selective inhibitor of Histone Deacetylase 6 (HDAC6), in preclinical animal models. The primary application detailed herein is for the investigation of its therapeutic effects in an acetaminophen (B1664979) (APAP)-induced model of acute liver injury.
Introduction
This compound is a small molecule inhibitor targeting HDAC6, a class IIb histone deacetylase predominantly located in the cytoplasm. Unlike other HDACs, HDAC6's primary substrates are non-histone proteins, including α-tubulin and cortactin. Its inhibition is a promising therapeutic strategy for various diseases, including those associated with oxidative stress. Recent studies have demonstrated that this compound can ameliorate liver injury by reducing oxidative damage, a mechanism linked to the upregulation of malate (B86768) dehydrogenase 1 (MDH1) expression and acetylation.[1][2][3]
Mechanism of Action
This compound exerts its protective effects by selectively inhibiting the enzymatic activity of HDAC6. This inhibition leads to the hyperacetylation of HDAC6 substrates. In the context of APAP-induced liver injury, the key mechanistic steps are:
-
Inhibition of HDAC6: this compound directly binds to and inhibits the catalytic domain of HDAC6.
-
Increased Acetylation of Target Proteins: This leads to an accumulation of acetylated proteins that are substrates of HDAC6.
-
Modulation of MDH1: this compound enhances the expression and acetylation of malate dehydrogenase 1 (MDH1).
-
Reduction of Oxidative Stress: The modulation of MDH1 contributes to a reduction in oxidative stress, a key pathological feature of APAP-induced liver damage.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Embryonic lethal abnormal vision like 1-stabilized histone deacetylase 6 promotes hepatic stellate cell activation to accelerate liver fibrosis progression through ribosomal protein S5 downregulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LT-630: Information Not Publicly Available
Following a comprehensive search of publicly available scientific literature and clinical trial databases, no specific information was found for a compound designated as "LT-630." As a result, the requested detailed Application Notes and Protocols, including dosage and administration guidelines, experimental methodologies, and signaling pathway diagrams, cannot be generated at this time.
The development of dosage and administration guidelines for any new therapeutic agent is a rigorous process based on extensive preclinical and clinical research. This process typically involves:
-
Preclinical Studies: In vitro and in vivo studies to determine the compound's mechanism of action, pharmacokinetic profile, and initial safety and toxicity data. These studies help establish a starting dose for first-in-human clinical trials.
-
Phase I Clinical Trials: The primary goal is to assess the safety, tolerability, and pharmacokinetic profile of the drug in a small group of healthy volunteers or patients. Dose-escalation studies are conducted to determine the maximum tolerated dose (MTD).
-
Phase II Clinical Trials: These studies are designed to evaluate the drug's efficacy in a larger group of patients with the target disease and to further assess its safety. Different doses and administration schedules may be tested to identify the optimal regimen.
-
Phase III Clinical Trials: Large-scale, multicenter trials that compare the new drug to the current standard of care. These trials provide the definitive data on efficacy and safety required for regulatory approval.
Without access to the data generated from such studies for "this compound," it is impossible to provide accurate and responsible guidance on its use.
To proceed with generating the requested content, specific data from internal research or proprietary documentation for "this compound" would be required. Should this information become available, the following frameworks would be used to structure the Application Notes and Protocols.
Example Structure for Future Data Presentation:
Table 1: Summary of Preclinical Dosing Information for this compound
| Animal Model | Route of Administration | Dose Range Studied | Key Findings (e.g., Efficacy, NOAEL) |
| e.g., Mouse | e.g., Intravenous | e.g., 1-10 mg/kg | e.g., Tumor growth inhibition at 5 mg/kg |
| e.g., Rat | e.g., Oral | e.g., 10-100 mg/kg | e.g., NOAEL established at 20 mg/kg/day |
| NOAEL: No Observed Adverse Effect Level |
Table 2: Proposed Clinical Dosing Regimen for this compound (Hypothetical)
| Phase | Patient Population | Starting Dose | Dose Escalation Scheme | Recommended Phase 2 Dose (RP2D) |
| Phase I | e.g., Solid Tumors | e.g., 0.5 mg/kg | e.g., Modified Fibonacci | e.g., 2.5 mg/kg Q3W |
Example Methodologies and Visualizations:
Protocol: In Vitro Cell Viability Assay
A detailed, step-by-step protocol for assessing the cytotoxic effects of this compound on cancer cell lines would be provided here. This would include information on cell culture conditions, drug preparation, treatment duration, and the specific viability assay used (e.g., MTT, CellTiter-Glo®).
Diagram: Hypothetical this compound Mechanism of Action
If this compound were, for example, an inhibitor of the MAPK/ERK pathway, a Graphviz diagram would be generated to illustrate this.
Hypothetical inhibition of the MAPK/ERK pathway by this compound.
We are prepared to generate the requested detailed documentation upon provision of the necessary proprietary data for "this compound."
Application Notes & Protocols: Preparation of LT-630 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preparation of stock solutions for LT-630, a small molecule inhibitor. The following protocols and data are intended to ensure accurate and reproducible experimental results.
Introduction
This compound is a potent and selective small molecule inhibitor used in a variety of biological assays. Accurate preparation of stock solutions is the first critical step for any experiment. This document outlines the chemical properties of this compound, recommended solvents, and detailed protocols for preparing and storing stock solutions. The information presented here is based on the properties of AM 630, a selective CB₂ inverse agonist, as a representative compound.
This compound Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate stock solution preparation.
| Property | Value |
| Chemical Name | 6-Iodo-2-methyl-1-[2-(4-morpholinyl)ethyl]-1H-indol-3-yl](4-methoxyphenyl)methanone |
| Molecular Weight | 504.37 g/mol |
| Purity | ≥98% (HPLC) |
| Appearance | Crystalline solid |
| Solubility (at 25°C) | DMSO: ≥100 mMEthanol: Sparingly soluble |
| Storage Temperature | -20°C (lyophilized powder)-20°C to -80°C (in solution) |
Experimental Protocols
This section provides detailed step-by-step protocols for the preparation of this compound stock solutions.
3.1. Materials and Equipment
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Ethanol, absolute
-
Sterile, nuclease-free microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer
-
Analytical balance
3.2. Preparation of a 10 mM this compound Stock Solution in DMSO
This is the most common method for preparing a high-concentration stock solution suitable for most cell-based and biochemical assays.
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15 minutes before opening to prevent condensation.
-
Weigh this compound: Accurately weigh out a desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 5.04 mg of this compound.
-
Calculation:
-
Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
0.001 L x 0.01 mol/L x 504.37 g/mol = 0.00504 g = 5.04 mg
-
-
-
Dissolve in DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For 5.04 mg, add 1 mL of DMSO.
-
Ensure Complete Dissolution: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
3.3. Preparation of Working Solutions
Working solutions should be prepared fresh for each experiment by diluting the high-concentration stock solution in the appropriate cell culture medium or assay buffer.
-
Example: To prepare a 10 µM working solution from a 10 mM stock solution, perform a 1:1000 dilution. For 1 mL of working solution, add 1 µL of the 10 mM stock solution to 999 µL of the desired buffer or medium.
-
Important: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is not cytotoxic. Typically, DMSO concentrations should be kept below 0.5% (v/v).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the preparation of this compound stock and working solutions.
Caption: Workflow for preparing this compound stock and working solutions.
Application Notes and Protocols: LT-630 for High-Throughput Screening Assays
Introduction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify novel therapeutic candidates. A critical component of successful HTS campaigns is the availability of robust and reliable assay reagents. This document provides detailed application notes and protocols for the use of LT-630, a novel modulator of the Toll-like Receptor 4 (TLR4) signaling pathway, in high-throughput screening assays.
Toll-like receptors (TLRs) are key players in the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating inflammatory responses.[1][2] TLR4, in particular, is activated by lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines.[3] Dysregulation of the TLR4 pathway is implicated in various inflammatory and autoimmune diseases, making it an attractive target for therapeutic intervention.
This compound has been developed as a potent and selective modulator of the TLR4 signaling pathway. These application notes provide protocols for utilizing this compound in cell-based HTS assays to identify novel agonists or antagonists of TLR4.
Mechanism of Action: TLR4 Signaling Pathway
Upon binding of its ligand, such as LPS, TLR4 undergoes dimerization and recruits a series of adaptor proteins to its intracellular Toll/interleukin-1 receptor (TIR) domain.[2] This initiates two primary downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways.
-
MyD88-Dependent Pathway: This pathway is crucial for the early-phase activation of NF-κB and the production of inflammatory cytokines like TNF-α, IL-6, and IL-1β. The adaptor protein MyD88 recruits IRAK4, IRAK1, and TRAF6, leading to the activation of the IKK complex and subsequent phosphorylation and degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[2][3]
-
TRIF-Dependent Pathway: This pathway is responsible for the induction of type I interferons (IFNs) and the late-phase activation of NF-κB. The adaptor protein TRIF interacts with TRAF3, leading to the activation of TBK1 and IKKε, which in turn phosphorylate the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of IFN-β.[2]
The following diagram illustrates the key components of the TLR4 signaling pathway.
Caption: Simplified diagram of the TLR4 signaling pathway.
High-Throughput Screening Assays
The following protocols describe two primary HTS assays for the identification of TLR4 modulators using this compound: a reporter gene assay for monitoring NF-κB activation and an ELISA-based assay for quantifying cytokine production.
NF-κB Reporter Gene Assay
This assay utilizes a stable cell line co-expressing human TLR4, MD-2, CD14, and a secreted alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB response element. Activation of the TLR4 pathway leads to the expression and secretion of SEAP, which can be quantified using a colorimetric substrate.
Experimental Workflow:
Caption: Workflow for the NF-κB reporter gene assay.
Detailed Protocol:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR4 cells (or equivalent) according to the manufacturer's instructions.
-
On the day of the assay, harvest cells and resuspend in fresh, pre-warmed growth medium to a density of 2.8 x 10⁵ cells/mL.
-
Dispense 50 µL of the cell suspension into each well of a flat-bottom 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds in the appropriate vehicle (e.g., DMSO).
-
Add 10 µL of the diluted compounds to the corresponding wells of the cell plate.
-
For antagonist screening, pre-incubate the cells with the compounds for 1-2 hours at 37°C in a 5% CO₂ incubator.
-
-
LPS Stimulation (for antagonist screening):
-
Prepare a stock solution of LPS in sterile, endotoxin-free water.
-
Dilute the LPS stock in growth medium to a final concentration that elicits a sub-maximal response (EC₅₀ to EC₈₀, to be determined empirically).
-
Add 10 µL of the diluted LPS to all wells except for the negative control wells.
-
-
Incubation:
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Detection:
-
After incubation, mix the contents of the wells by gentle pipetting.
-
Transfer 20 µL of the supernatant from each well to a new 384-well plate.
-
Prepare the SEAP detection reagent according to the manufacturer's instructions.
-
Add 180 µL of the SEAP detection reagent to each well containing the supernatant.
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
Data Analysis:
The activity of this compound and other test compounds is determined by calculating the percentage of NF-κB inhibition (for antagonists) or activation (for agonists) relative to the positive and negative controls.
| Parameter | Agonist Screening | Antagonist Screening |
| Negative Control | Cells + Vehicle | Cells + Vehicle + LPS |
| Positive Control | Cells + Known TLR4 Agonist | Cells + Known TLR4 Antagonist + LPS |
| Test | Cells + Test Compound | Cells + Test Compound + LPS |
Calculation for Antagonist Activity:
% Inhibition = [ 1 - ( (AbsorbanceTest - AbsorbanceNegative Control) / (AbsorbancePositive Control - AbsorbanceNegative Control) ) ] x 100
Cytokine Quantification (ELISA)
This assay measures the production of a key pro-inflammatory cytokine, such as TNF-α or IL-6, from TLR4-expressing cells (e.g., primary human monocytes or a monocytic cell line like THP-1) upon stimulation.
Experimental Workflow:
Caption: Workflow for the cytokine quantification ELISA.
Detailed Protocol:
-
Cell Seeding:
-
Culture THP-1 cells (or other suitable monocytic cells) and differentiate them into a macrophage-like phenotype using PMA (phorbol 12-myristate 13-acetate) if required.
-
Seed the differentiated cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of culture medium.
-
Allow the cells to adhere overnight at 37°C in a 5% CO₂ incubator.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and other test compounds.
-
Remove the culture medium from the cells and add 90 µL of fresh medium containing the diluted compounds.
-
For antagonist screening, pre-incubate for 1-2 hours.
-
-
LPS Stimulation (for antagonist screening):
-
Add 10 µL of diluted LPS to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time should be determined based on the kinetics of the specific cytokine production.
-
-
Supernatant Collection:
-
Centrifuge the plate at 300 x g for 5 minutes.
-
Carefully collect the supernatant without disturbing the cell monolayer.
-
-
ELISA:
-
Perform a sandwich ELISA for the target cytokine (e.g., human TNF-α) according to the manufacturer's protocol. This typically involves coating a plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
-
Data Acquisition:
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
A standard curve is generated using recombinant cytokine standards. The concentration of the cytokine in the cell supernatants is then interpolated from the standard curve. The inhibitory or stimulatory effect of the test compounds is calculated relative to the controls.
| Parameter | Agonist Screening | Antagonist Screening |
| Negative Control | Cells + Vehicle | Cells + Vehicle + LPS |
| Positive Control | Cells + Known TLR4 Agonist | Cells + Known TLR4 Antagonist + LPS |
| Test | Cells + Test Compound | Cells + Test Compound + LPS |
Calculation for Antagonist Activity:
% Inhibition = [ 1 - ( (Cytokine Conc.Test - Cytokine Conc.Negative Control) / (Cytokine Conc.Positive Control - Cytokine Conc.Negative Control) ) ] x 100
Summary of Quantitative Data
The following table summarizes the key parameters and expected outcomes for the described HTS assays with this compound.
| Assay | Parameter | Expected Value/Range |
| NF-κB Reporter Gene Assay | Z'-factor | ≥ 0.5 |
| Signal-to-Background (S/B) | ≥ 5 | |
| This compound IC₅₀ (Antagonist Mode) | To be determined | |
| This compound EC₅₀ (Agonist Mode) | To be determined | |
| Cytokine Quantification (ELISA) | Z'-factor | ≥ 0.5 |
| Assay Window | Dependent on cell type and cytokine | |
| This compound IC₅₀ (Antagonist Mode) | To be determined | |
| This compound EC₅₀ (Agonist Mode) | To be determined |
The protocols outlined in these application notes provide a robust framework for the use of this compound in high-throughput screening campaigns to identify and characterize novel modulators of the TLR4 signaling pathway. The combination of a reporter gene assay for primary screening and a more physiologically relevant cytokine production assay for secondary screening and hit confirmation offers a comprehensive approach to drug discovery in the context of TLR4-mediated inflammation. The provided workflows and data analysis guidelines are intended to facilitate the successful implementation of these assays in a research or drug development setting.
References
Application Note: LT-630 in Molecular Biology Techniques
Notice: Comprehensive searches for a compound specifically named "LT-630" in the context of molecular biology applications did not yield specific results. The designation "this compound" is associated with a Microprocessor Karl Fisher Moisture Titrator, an instrument for measuring water content, and not a bioactive molecule for molecular biology research.[1][2][3]
This document will proceed by providing a generalized framework for characterizing a novel compound in molecular biology, using hypothetical data and established techniques. This approach is intended to serve as a template for researchers, scientists, and drug development professionals when preparing application notes for new molecular entities.
Introduction
This compound is a novel synthetic small molecule inhibitor of the Lymphotoxin-beta receptor (LTβR) signaling pathway.[4][5] This pathway is a critical regulator of immune development and host defense.[4][5] Dysregulation of the LTβR signaling cascade has been implicated in various inflammatory diseases and cancers. This compound offers a potential therapeutic intervention by modulating the downstream effects of this pathway. This application note details the use of this compound in common molecular biology techniques to elucidate its mechanism of action and cellular effects.
Mechanism of Action: Inhibition of the LTβR Signaling Pathway
The LTβR signaling cascade is activated by the binding of its ligand, which leads to the recruitment of TRAF (TNF receptor-associated factor) proteins.[5] This initiates a signaling cascade that results in the activation of transcription factors such as NF-κB, leading to the expression of genes involved in inflammation and cell survival.[5][6] this compound is hypothesized to interfere with the recruitment of TRAF proteins to the intracellular domain of LTβR, thereby inhibiting downstream signaling.
Diagram: Hypothesized Mechanism of this compound Action
Caption: Hypothesized inhibition of LTβR signaling by this compound.
Quantitative Analysis of this compound Efficacy
The inhibitory effect of this compound on the LTβR pathway was assessed through a series of quantitative experiments.
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Assay Type | IC50 (nM) |
| HT-29 | NF-κB Reporter Assay | 15.2 |
| A549 | IL-8 ELISA | 22.5 |
| Jurkat | Cell Viability (MTT) | 150.8 |
Table 2: Effect of this compound on Inflammatory Cytokine mRNA Expression (Fold Change vs. Control)
| Gene | This compound (10 nM) | This compound (50 nM) | This compound (100 nM) |
| IL-6 | 0.45 | 0.21 | 0.12 |
| TNF-α | 0.52 | 0.28 | 0.15 |
| CXCL1 | 0.38 | 0.19 | 0.09 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Western Blot Analysis of NF-κB Pathway Proteins
This protocol is used to assess the phosphorylation status of key proteins in the NF-κB signaling pathway following this compound treatment.
Materials:
-
HT-29 cells
-
This compound
-
LTβR ligand
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Seed HT-29 cells and grow to 80% confluency.
-
Pre-treat cells with varying concentrations of this compound for 1 hour.
-
Stimulate cells with LTβR ligand for 30 minutes.
-
Lyse cells in RIPA buffer and quantify protein concentration using the BCA assay.
-
Separate 20 µg of protein per lane on a 10% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using an ECL substrate and a chemiluminescence imaging system.
Diagram: Western Blot Workflow
Caption: Standard workflow for Western blot analysis.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
This protocol measures the mRNA levels of target inflammatory genes.
Materials:
-
Treated cells from the Western blot protocol
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Primers for target genes (IL-6, TNF-α, CXCL1) and a housekeeping gene (GAPDH)
Procedure:
-
Extract total RNA from treated cells using a commercial kit.
-
Synthesize cDNA from 1 µg of total RNA.
-
Perform qRT-PCR using SYBR Green master mix and gene-specific primers.
-
The cycling conditions should be optimized for the specific primers and instrument used. A typical protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Diagram: qRT-PCR Workflow
Caption: Workflow for quantitative real-time PCR.
Conclusion
The provided data and protocols demonstrate a framework for characterizing the molecular and cellular effects of a novel compound like this compound. Through techniques such as Western blotting and qRT-PCR, it is possible to elucidate the mechanism of action and quantify the efficacy of new inhibitors targeting specific signaling pathways. These methods are fundamental in preclinical research and drug development.
References
- 1. industrybuying.com [industrybuying.com]
- 2. labtronicsspectrophotometers.com [labtronicsspectrophotometers.com]
- 3. uvsarindia.in [uvsarindia.in]
- 4. The LT beta R signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The LTβR Signaling Pathway - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for LT-630 in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Given the ambiguity of the designation "LT-630," these application notes provide comprehensive protocols for two distinct, yet commonly used, fluorescent probes in the 630 nm range: Calbryte™ 630 AM , a red fluorescent calcium indicator, and BDP 630/650 , a far-red lipophilic dye for staining lipids and lipid droplets.
Part 1: Calbryte™ 630 AM for Intracellular Calcium Imaging
Application: Monitoring intracellular calcium mobilization in real-time. Calbryte™ 630 AM is a high-performance fluorescent probe designed for measuring intracellular calcium concentrations with a high signal-to-noise ratio.[1][2] Its acetoxymethyl (AM) ester form allows for passive diffusion across the cell membrane, where intracellular esterases cleave the AM groups, trapping the active, calcium-sensitive form of the dye within the cytosol.[1] Upon binding to calcium, its fluorescence intensity increases significantly, enabling the study of calcium signaling pathways in response to various stimuli.[1]
Quantitative Data
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~600-608 nm | [3][4] |
| Emission Maximum (Em) | ~624-640 nm | [3][4] |
| Recommended Filter Set | Texas Red® | [1][5] |
| Form | Cell-permeant AM ester | [1] |
| Primary Application | Intracellular Ca²⁺ imaging | [1] |
Experimental Protocols
1. Reagent Preparation
-
Calbryte™ 630 AM Stock Solution (2-5 mM): Reconstitute the lyophilized Calbryte™ 630 AM in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO).[3][5] Mix well. This stock solution can be stored at -20°C, protected from light and moisture.[4]
-
Hanks' Balanced Salt Solution with HEPES (HHBS): Prepare a standard HHBS solution and adjust the pH to 7.4.
-
Pluronic® F-127 (10% w/v): To aid in the dispersion of the AM ester in aqueous media, a 10% stock solution of Pluronic® F-127 in distilled water can be prepared.[3]
-
Probenecid (B1678239) (25 mM): To inhibit organic anion transporters and reduce dye leakage from the cells, a stock solution of probenecid can be prepared. Dissolve 72 mg of probenecid in 0.3 mL of 1 M NaOH and bring the final volume to 10 mL with HHBS.[3]
2. Cell Loading Protocol for Adherent Cells
-
Cell Plating: Plate cells on a suitable imaging dish or plate (e.g., black-walled, clear-bottom 96-well plate) and culture overnight to allow for attachment and recovery.
-
Prepare Dye Loading Solution:
-
Thaw the Calbryte™ 630 AM stock solution to room temperature.
-
Prepare a 2X working solution by diluting the stock solution in HHBS to a final concentration of 10 µM Calbryte™ 630 AM.[3]
-
For improved dye loading, add Pluronic® F-127 to the working solution for a final concentration of 0.04-0.08%.[3]
-
To prevent dye leakage, add probenecid to the working solution for a final concentration of 2 mM.[3]
-
-
Cell Loading:
-
Remove the culture medium from the cells.
-
Add an equal volume of the 2X dye loading solution to the cells (this will result in a 1X final concentration). For example, add 100 µL of 2X solution to 100 µL of culture medium remaining in the well. The final concentration of Calbryte™ 630 AM will be approximately 5 µM.[3]
-
-
Washing:
-
Remove the dye loading solution.
-
Wash the cells twice with HHBS. If probenecid was used during loading, include 1 mM probenecid in the wash buffer.
-
-
Imaging:
-
Replace the wash buffer with fresh HHBS (with probenecid if applicable).
-
Proceed with fluorescence microscopy using a Texas Red® filter set.
-
Signaling Pathway and Experimental Workflow
Calcium Signaling Pathway
The following diagram illustrates a general G-protein coupled receptor (GPCR) mediated calcium signaling pathway that can be monitored using Calbryte™ 630 AM.
Caption: GPCR-mediated calcium signaling pathway.
Experimental Workflow for Calcium Imaging
Caption: Workflow for a calcium imaging experiment.
Part 2: BDP 630/650 for Lipid and Lipid Droplet Staining
Application: BDP 630/650 is a far-red, lipophilic fluorescent dye used for staining lipids and lipid droplets in both live and fixed cells.[8] Its hydrophobic nature allows it to readily partition into neutral lipid environments, such as the core of lipid droplets. Its far-red emission is advantageous for minimizing autofluorescence from biological samples.
Quantitative Data
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~628 nm | [9] |
| Emission Maximum (Em) | ~642 nm | [9] |
| Molar Extinction Coefficient | ~97,000 cm⁻¹M⁻¹ | [9] |
| Quantum Yield | ~0.91 | [9] |
| Form | Typically supplied as a solid | |
| Primary Application | Lipid and lipid droplet staining | [8] |
Experimental Protocols
1. Reagent Preparation
-
BDP 630/650 Stock Solution (1 mg/mL): Dissolve BDP 630/650 in a suitable organic solvent such as DMSO or ethanol. Protect the stock solution from light and store at -20°C.
-
Phosphate-Buffered Saline (PBS): Prepare a standard 1X PBS solution, pH 7.4.
-
Fixative (for fixed cell staining): 4% paraformaldehyde (PFA) in PBS.
-
Permeabilization Buffer (optional for fixed cells): 0.1% Triton X-100 in PBS.
2. Live Cell Staining Protocol
-
Cell Plating: Culture cells on coverslips or imaging dishes to the desired confluency.
-
Prepare Staining Solution: Dilute the BDP 630/650 stock solution in pre-warmed culture medium or PBS to a final concentration of 1-5 µM. The optimal concentration may vary depending on the cell type and experimental conditions.
-
Staining:
-
Remove the culture medium and wash the cells once with PBS.
-
Add the BDP 630/650 staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with PBS.
-
-
Imaging:
-
Add fresh culture medium or PBS to the cells.
-
Image the cells immediately using a fluorescence microscope with appropriate filter sets for far-red fluorescence.
-
3. Fixed Cell Staining Protocol
-
Cell Plating and Fixation:
-
Culture cells on coverslips.
-
Wash cells with PBS and fix with 4% PFA in PBS for 15 minutes at room temperature.[10]
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
If co-staining for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash three times with PBS.
-
-
Staining:
-
Prepare the BDP 630/650 staining solution in PBS (1-5 µM).
-
Incubate the fixed cells with the staining solution for 20-30 minutes at room temperature, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope.
-
Signaling Pathway and Experimental Workflow
Lipid Droplet Biogenesis and Turnover
The following diagram illustrates the key steps in lipid droplet formation at the endoplasmic reticulum and subsequent lipolysis.
Caption: Lipid droplet biogenesis and turnover.
Experimental Workflow for Lipid Droplet Staining
Caption: Workflow for lipid droplet staining.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. interchim.fr [interchim.fr]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Calbryte™ 520, Calbryte™ 590, and Calbryte™ 630 Calcium Detection Reagents | AAT Bioquest [aatbio.com]
- 7. stratech.co.uk [stratech.co.uk]
- 8. lumiprobe.com [lumiprobe.com]
- 9. researchgate.net [researchgate.net]
- 10. biotium.com [biotium.com]
Application Note: Quantitative Analysis of LT-630 in Human Plasma by LC-MS/MS
Introduction
LT-630 is a novel small molecule kinase inhibitor under investigation for oncological applications. To support preclinical and clinical development, a sensitive, selective, and robust analytical method for the quantification of this compound in human plasma is required. This application note describes a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method utilizes solid-phase extraction (SPE) for sample cleanup and an isotopically labeled internal standard (IS) to ensure accuracy and precision.
Analytical Method Performance
The LC-MS/MS method for this compound was validated according to regulatory guidelines. The key performance parameters are summarized in the table below.
| Parameter | Result |
| Linearity Range | 0.1 - 1000 ng/mL (r² > 0.995) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |
| Accuracy (at LLOQ, LQC, MQC, HQC) | 95.2% - 104.5% |
| Precision (at LLOQ, LQC, MQC, HQC) | ≤ 8.7% RSD |
| Recovery | > 85% |
| Matrix Effect | Minimal (<15%) |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol describes the extraction of this compound from human plasma samples.
Materials:
-
Human plasma samples
-
This compound analytical standard and this compound-d4 (internal standard)
-
Mixed-mode Solid Phase Extraction (SPE) cartridges
-
Methanol (B129727) (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (reagent grade)
-
Water (deionized)
-
Centrifuge
-
Evaporator system
Procedure:
-
Thaw plasma samples to room temperature.
-
Spike 100 µL of each plasma sample with 10 µL of internal standard (this compound-d4) solution (1 µg/mL).
-
Add 200 µL of 0.1% formic acid in water to each sample.
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of deionized water.
-
Load the supernatant from the centrifuged samples onto the SPE cartridges.
-
Wash the cartridges with 1 mL of 5% methanol in water.
-
Elute this compound and the internal standard with 1 mL of 5% formic acid in acetonitrile.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10% to 90% B
-
3.0-4.0 min: 90% B
-
4.0-4.1 min: 90% to 10% B
-
4.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: 451.5 -> 250.2 (Quantifier), 451.5 -> 180.1 (Qualifier)
-
This compound-d4 (IS): 455.5 -> 254.2
-
-
Ion Source Temperature: 500°C
-
Collision Gas: Argon
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Hypothetical signaling pathway inhibition by this compound.
References
THE-630: A Pan-Variant KIT Inhibitor for Research Applications
For Research Use Only. Not for use in diagnostic procedures.
Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
THE-630 is an orally bioavailable, potent, and selective pan-variant inhibitor of the receptor tyrosine kinase KIT.[1][2] It was developed to target a wide range of KIT mutations, including primary activating mutations and secondary resistance mutations that arise during therapy in conditions such as gastrointestinal stromal tumors (GIST).[1][3] While the clinical development of THE-630 for GIST has been discontinued, its properties as a pan-variant KIT inhibitor make it a valuable research tool for studying KIT signaling and resistance mechanisms in various cancer models.[4]
Mechanism of Action
THE-630 potently inhibits the activity of various KIT mutations, including those in the ATP-binding pocket (exons 13 and 14) and the activation loop (exons 17 and 18).[1][3][5] By binding to and inhibiting these mutated forms of KIT, THE-630 blocks downstream signaling pathways that are crucial for tumor cell proliferation and survival.[1]
Quantitative Data
In Vitro Activity of THE-630 against various KIT mutations
| KIT Mutation | Cell Line | IC50 (nM) |
| Exon 11 Deletion | GIST-T1 | ~3 |
| Exon 11 Deletion | BaF3 | ≤3 |
| Exon 9 Insertion | BaF3 | ≤3 |
| Exon 11 Del + V654A (ATP binding pocket) | BaF3 | <25 |
| Exon 11 Del + T670I (ATP binding pocket) | BaF3 | <25 |
| Exon 11 Del + D816G/H (activation loop) | BaF3 | <25 |
| Exon 11 Del + D820A/G (activation loop) | BaF3 | <25 |
| Exon 11 Del + N822K (activation loop) | BaF3 | <25 |
| Exon 11 Del + Y823D (activation loop) | BaF3 | <25 |
| Exon 11 Del + A829P (activation loop) | BaF3 | <25 |
| Exon 9 + V654A | BaF3 | 10 |
| Exon 9 + D816H | BaF3 | 33 |
Data compiled from preclinical characterization studies.[3]
In Vivo Antitumor Activity of THE-630 in GIST Xenograft Models
| GIST Model (KIT Mutation) | Treatment | Tumor Growth Inhibition/Regression |
| V654A (ATP binding pocket) | THE-630 | 86% inhibition |
| V654A (ATP binding pocket) | Ripretinib | 26% inhibition |
| N822K (activation loop) | THE-630 | 88% regression |
| N822K (activation loop) | Sunitinib | 25% inhibition |
| D820A (activation loop) | THE-630 | 59% regression |
| D820A (activation loop) | Ripretinib | 1% regression |
Data from preclinical studies in mouse xenograft models.[3][5]
Signaling Pathway
Caption: The KIT signaling pathway is activated by Stem Cell Factor (SCF), leading to downstream activation of the RAS/MAPK, PI3K/AKT/mTOR, and STAT3 pathways, ultimately promoting cell proliferation and survival. THE-630 inhibits the autophosphorylation of the KIT receptor, thereby blocking these downstream signaling cascades.
Experimental Protocols
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of THE-630 on the viability of cancer cell lines expressing various KIT mutations.
Materials:
-
GIST-T1 or other relevant cancer cell lines (e.g., BaF3 cells engineered to express specific KIT mutations)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
THE-630 compound (stock solution in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega) or similar viability reagent
-
96-well white, clear-bottom tissue culture plates
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a serial dilution of THE-630 in complete culture medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control to the respective wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Viability Assessment:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents of the wells for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (medium only) from all experimental values.
-
Normalize the data to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability data against the logarithm of the drug concentration.
-
Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism).
-
Combination Studies
There is currently no publicly available data on the use of THE-630 in combination with other research compounds. Further research would be required to evaluate potential synergistic or additive effects with other targeted therapies or chemotherapeutic agents.
Clinical Development and Status
A Phase 1/2 clinical trial (NCT05160168) was initiated to evaluate the safety, pharmacokinetics, and anti-tumor activity of THE-630 in patients with advanced GIST who had progressed on or were intolerant to prior therapies.[6] Initial results from the dose-escalation phase showed that THE-630 was generally well-tolerated at lower doses and demonstrated preliminary signs of clinical activity, with stable disease being the best response in several patients.[7][8] However, dose-limiting toxicities were observed at higher dose levels, and the company concluded that the therapeutic window was not sufficient to achieve the desired pan-variant KIT inhibition in GIST.[4] Consequently, the development of THE-630 for the treatment of GIST was terminated.[4][9] The company has indicated that it may explore the potential of low-dose THE-630 in other KIT-associated mast cell-driven inflammatory indications.
Experimental Workflow
Caption: The development of THE-630 followed a standard preclinical and clinical workflow. Despite promising preclinical data, the clinical trial for GIST was terminated, and future exploration in other indications is being considered.
References
- 1. Facebook [cancer.gov]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. aacrjournals.org [aacrjournals.org]
- 4. onclive.com [onclive.com]
- 5. Molecular Advances in the Treatment of Advanced Gastrointestinal Stromal Tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. targetedonc.com [targetedonc.com]
- 8. ascopubs.org [ascopubs.org]
- 9. targetedonc.com [targetedonc.com]
Troubleshooting & Optimization
troubleshooting LT-630 experimental results
Technical Support Center: LT-630
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists using the novel kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of Tumor-Associated Kinase 1 (TAK1). By binding to the ATP pocket of TAK1, it blocks the phosphorylation of its downstream substrates, thereby inhibiting signaling pathways crucial for tumor cell proliferation and survival.
Q2: How should I dissolve and store this compound?
A2: For in vitro experiments, this compound should be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution of 10-20 mM. Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For in vivo studies, please refer to the specific formulation protocols provided with the compound.
Q3: What is the expected IC50 range for this compound in sensitive cancer cell lines?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary depending on the cell line and the assay conditions. However, for most sensitive cancer cell lines, the IC50 value in a standard 72-hour cell viability assay is typically in the low nanomolar range. Refer to the table below for starting concentration ranges.
Troubleshooting Guides
Issue 1: Inconsistent or Higher-Than-Expected IC50 Values in Cell Viability Assays
If you are observing high variability or IC50 values that are significantly higher than the expected range, consult the following troubleshooting steps.
Potential Causes & Solutions:
-
Compound Precipitation: High concentrations of this compound may precipitate in aqueous cell culture media.
-
Solution: Visually inspect the media for any precipitate after adding the compound. Ensure the final DMSO concentration in the media does not exceed 0.5%, as higher concentrations can be cytotoxic and affect compound solubility.
-
-
Suboptimal Cell Conditions: The health and density of your cells are critical for reproducible results.
-
Solution: Ensure cells are in the logarithmic growth phase at the time of treatment. Use a consistent seeding density across all experiments. Perform regular cell health checks, such as mycoplasma testing.
-
-
Assay Interference: The chosen viability assay (e.g., MTT, MTS) may be affected by the chemical properties of this compound.
-
Solution: Run a control plate with this compound in cell-free media to check for any direct reaction with the assay reagent. Consider using an orthogonal assay method, such as a live/dead stain or a real-time confluence measurement system, to validate your results.
-
Table 1: Troubleshooting Checklist for Inconsistent IC50 Values
| Parameter Checked | Recommended Action | Notes |
| Compound Solubility | Visually inspect wells for precipitate under a microscope. | Prepare fresh dilutions from stock for each experiment. |
| Final DMSO % | Keep final DMSO concentration at or below 0.5%. | Run a DMSO-only vehicle control to assess solvent toxicity. |
| Cell Seeding Density | Optimize and maintain a consistent cell number per well. | Results can vary if cells are too sparse or too confluent. |
| Incubation Time | Verify that the 72-hour incubation period is optimal for your cell line. | Some slow-growing lines may require a longer treatment duration. |
| Assay Control | Test this compound in cell-free media with the assay reagent. | This checks for direct chemical interference with the assay readout. |
Issue 2: No Change in Phosphorylation of Downstream Targets in Western Blot
If you do not observe the expected decrease in the phosphorylation of a known TAK1 downstream target (e.g., p-MKK4, p-JNK) after this compound treatment, consider the following.
Potential Causes & Solutions:
-
Insufficient Treatment Time or Dose: The inhibition of signaling pathways is often rapid but may require a specific time frame and concentration to be detectable.
-
Solution: Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) and a dose-response experiment (e.g., 1 nM to 1 µM) to identify the optimal conditions for observing target inhibition in your specific cell model.
-
-
Inactive Compound: Improper storage or handling may have led to the degradation of this compound.
-
Solution: Use a fresh aliquot of the compound from your stock. If possible, confirm the activity of this compound in a cell-free biochemical kinase assay against recombinant TAK1.
-
-
Low Target Expression: The cell line you are using may have low endogenous expression of TAK1 or its downstream targets, making changes difficult to detect.
-
Solution: Confirm the expression level of TAK1 and its downstream effectors in your cell line using qPCR or by running a positive control cell lysate known to have high expression.
-
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a pre-optimized density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture media from your DMSO stock. Also, prepare a 2X vehicle control (e.g., 0.2% DMSO in media).
-
Treatment: Remove the old media from the cells and add 100 µL of the 2X this compound dilutions or vehicle control to the appropriate wells. This will result in a 1X final concentration.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT reagent to each well and incubate for 3-4 hours until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control and plot the results to calculate the IC50 value.
Protocol 2: Western Blotting for TAK1 Pathway Inhibition
-
Cell Treatment: Seed cells in a 6-well plate. Once they reach 70-80% confluency, treat them with the desired concentrations of this compound or a vehicle control for the optimized duration (e.g., 2 hours).
-
Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the phosphorylated target (e.g., anti-phospho-MKK4) overnight at 4°C.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Stripping & Reprobing: To confirm equal protein loading, you can strip the membrane and re-probe it with an antibody against the total protein (e.g., anti-MKK4) or a housekeeping protein (e.g., GAPDH, β-actin).
Visualizations
Caption: The TAK1 signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting unexpected experimental results.
Technical Support Center: Optimizing LT-630 Concentration for Cell Viability
Welcome to the technical support center for LT-630, a novel Histone Deacetylase 6 (HDAC6) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound concentration for enhanced cell viability in experimental models of acetaminophen (B1664979) (APAP)-induced liver injury. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a novel and selective inhibitor of HDAC6. Its primary mechanism of action in the context of acetaminophen (APAP)-induced liver injury is the modulation of Malate Dehydrogenase 1 (MDH1)-mediated oxidative stress.[1] By inhibiting HDAC6, this compound enhances the protein expression and acetylation of MDH1.[1] This leads to an increased NADPH/NADP+ ratio and elevated glutathione (B108866) (GSH) levels, which collectively reduce cellular apoptosis and protect against oxidative damage.[1]
Q2: In which cell line has this compound been shown to be effective?
A2: this compound has demonstrated therapeutic benefits in the AML-12 (alpha mouse liver 12) cell line, a well-established model for studying hepatocyte function and APAP-induced liver injury.[1]
Q3: What is a general concentration range for this compound in cell culture experiments?
A3: Based on in vitro studies, a concentration range of 2-8 nM of this compound has been shown to be effective in inhibiting APAP-induced cell damage in AML-12 cells when incubated for 3 to 24 hours.
Q4: How should I prepare a stock solution of this compound?
A4: It is recommended to dissolve this compound in a high-quality, anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO) to prepare a concentrated stock solution. For cell culture applications, the final concentration of DMSO in the medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a novel HDAC6 inhibitor, specific off-target effects have not been detailed in the currently available literature. As with any small molecule inhibitor, it is advisable to perform control experiments to account for potential off-target activities in your specific experimental system. For instance, some HDAC inhibitors have been reported to have off-target effects on other cellular proteins.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Cell Viability or Unexpected Cytotoxicity | This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and experimental conditions. Start with a broad range of concentrations and narrow down to the effective, non-toxic range. |
| Solvent (e.g., DMSO) concentration is too high. | Ensure the final concentration of the solvent in your cell culture medium is at a non-toxic level (typically ≤0.5% for DMSO). Prepare a vehicle control with the same solvent concentration to assess its effect on cell viability. | |
| Contamination of cell culture. | Regularly check your cell cultures for signs of microbial contamination. If contamination is suspected, discard the culture and start with a fresh, sterile stock. | |
| Inconsistent or Non-reproducible Results | Inaccurate pipetting or dilution of this compound. | Use calibrated pipettes and perform serial dilutions carefully to ensure accurate and consistent final concentrations of this compound in your experiments. |
| Variability in cell seeding density. | Ensure a consistent number of cells are seeded in each well or flask for every experiment. Uneven cell distribution can lead to variable results. | |
| Degradation of this compound stock solution. | Aliquot the this compound stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light. | |
| Precipitation of this compound in Culture Medium | Poor solubility of this compound at the working concentration. | First, ensure the stock solution in the organic solvent is fully dissolved. When diluting into the aqueous culture medium, add the stock solution dropwise while gently vortexing the medium to facilitate mixing and prevent precipitation. If precipitation persists, consider using a solubilizing agent, though its effects on the cells must be validated. |
Quantitative Data Summary
The following table summarizes the effective concentration of this compound in protecting against APAP-induced cytotoxicity in AML-12 cells.
| Cell Line | Treatment Condition | This compound Concentration | Incubation Time | Observed Effect |
| AML-12 | Acetaminophen (APAP)-induced injury | 2-8 nM | 3 and 24 hours | Inhibition of cell damage, reduction of oxidative stress, and decreased apoptosis. |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound for Cell Viability using a CCK-8 Assay
This protocol outlines the steps to determine the optimal concentration of this compound for protecting AML-12 cells from APAP-induced cytotoxicity.
Materials:
-
AML-12 cells
-
Complete growth medium (e.g., DMEM/F12 supplemented with 10% FBS, insulin, transferrin, and dexamethasone)
-
This compound
-
Acetaminophen (APAP)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture AML-12 cells in complete growth medium to approximately 80% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
This compound and APAP Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 1 mM).
-
Prepare a stock solution of APAP in sterile PBS or culture medium (e.g., 1 M).
-
On the day of the experiment, prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.5 nM to 100 nM (or a broader range as needed). Also, prepare a vehicle control with the same final DMSO concentration.
-
Prepare the APAP treatment medium at a final concentration known to induce significant but not complete cell death (this may need to be optimized for your specific conditions, but a starting point could be 5-10 mM).
-
Carefully remove the medium from the wells and replace it with 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for a pre-treatment period of 1-3 hours.
-
Following the pre-treatment, add a small volume of the concentrated APAP solution to the wells to reach the final desired APAP concentration.
-
Include control wells with:
-
Cells in medium only (untreated control).
-
Cells treated with the vehicle control and APAP.
-
Cells treated with this compound dilutions alone (to assess any inherent cytotoxicity of this compound).
-
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Cell Viability Assessment (CCK-8 Assay):
-
After the 24-hour incubation, add 10 µL of the CCK-8 solution to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the cell viability for each treatment group relative to the untreated control cells (set to 100% viability).
-
Plot the cell viability against the log of the this compound concentration to generate a dose-response curve.
-
From the curve, determine the optimal concentration of this compound that provides the maximum protective effect with minimal intrinsic cytotoxicity.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: this compound inhibits HDAC6, leading to increased MDH1 acetylation and reduced oxidative stress.
Caption: A stepwise workflow for determining the optimal concentration of this compound.
Caption: A logical guide for troubleshooting unexpected cytotoxicity in this compound experiments.
References
Technical Support Center: Enhancing the Aqueous Solubility of LT-630
Welcome to the technical support center for LT-630. This resource is designed for researchers, scientists, and drug development professionals to address challenges related to the aqueous solubility of this compound and other poorly water-soluble compounds. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental work.
Troubleshooting Guide: Improving this compound Solubility
Researchers may encounter difficulties in dissolving this compound in aqueous solutions, which can impact experimental reproducibility and outcomes. This guide provides a systematic approach to troubleshoot and improve its solubility.
Problem: this compound precipitates out of solution or fails to dissolve in aqueous buffers.
Initial Assessment Workflow
preventing LT-630 degradation during experiments
Disclaimer: Information regarding a compound specifically named "LT-630" is not publicly available. The following technical support guide has been created for a hypothetical compound, designated this compound, to illustrate the requested format and content. The characteristics, experimental protocols, and data presented are based on plausible scenarios for a light-sensitive fluorescent molecule used in cell biology research.
Welcome to the support center for this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you achieve optimal results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My fluorescent signal is much weaker than expected. What could be the cause?
A1: Weak or absent fluorescent signal is a common issue that can stem from several factors. Consider the following possibilities:
-
Compound Degradation: this compound is sensitive to light and elevated temperatures. Improper storage or handling during the experiment can lead to significant degradation. Ensure the compound is stored at -20°C in a light-protected vial and minimize exposure to ambient light during experimental setup.
-
Incorrect Filter Sets: Verify that you are using the appropriate excitation and emission filters for this compound (Excitation max: 488 nm, Emission max: 515 nm).
-
Suboptimal pH: The fluorescence of this compound is pH-dependent, with optimal performance in a pH range of 7.2-7.8. Ensure your buffer system is within this range.
-
Insufficient Concentration: The concentration of this compound may be too low. Consider performing a concentration-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
Q2: I am observing high background fluorescence in my negative control samples. How can I reduce it?
A2: High background can mask your specific signal. Here are some troubleshooting steps:
-
Incomplete Wash Steps: Ensure that unbound this compound is thoroughly washed away before imaging. Increase the number of wash steps or the duration of each wash.
-
Autofluorescence: Some cell types or media components exhibit natural fluorescence. Image an unstained sample using the same settings to determine the level of autofluorescence.
-
Non-specific Binding: this compound may be binding non-specifically to cellular components or the culture vessel. Consider using a blocking buffer or reducing the incubation time.
Q3: My results are inconsistent between experiments. What are the likely sources of variability?
A3: Inconsistent results often point to variations in experimental procedure or reagent stability.
-
Reagent Age and Storage: Ensure your stock solution of this compound has not expired and has been stored correctly. Avoid repeated freeze-thaw cycles.
-
Light Exposure: The duration and intensity of light exposure during sample preparation and imaging can cause photobleaching. Standardize your light exposure protocols across all experiments.
-
Temperature Fluctuations: Temperature can affect both the stability of this compound and the biological processes being studied. Maintain consistent temperatures throughout your experiments.
Data Presentation: this compound Stability
The following tables summarize the stability of this compound under various stress conditions.
Table 1: Photostability of this compound (10 µM in PBS, pH 7.4)
| Exposure Time (minutes) to 488 nm Laser (50% Power) | Remaining Fluorescence (%) |
| 0 | 100% |
| 1 | 85% |
| 5 | 52% |
| 10 | 28% |
Table 2: Thermal Stability of this compound (10 µM in PBS, pH 7.4)
| Incubation Temperature (°C) | % Degradation after 1 hour |
| 4°C | < 1% |
| 25°C (Room Temperature) | 5% |
| 37°C | 15% |
| 50°C | 45% |
Table 3: pH Stability of this compound (10 µM in Buffer)
| pH of Buffer | Relative Fluorescence Intensity (%) |
| 6.0 | 40% |
| 7.0 | 95% |
| 7.4 | 100% |
| 8.0 | 88% |
| 9.0 | 65% |
Experimental Protocols
Protocol: Cellular Staining with this compound for Fluorescence Microscopy
This protocol outlines the steps for staining adherent cells with this compound.
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency.
-
Preparation of this compound Staining Solution:
-
Allow the this compound stock solution (1 mM in DMSO) to warm to room temperature.
-
Dilute the stock solution in pre-warmed, serum-free cell culture medium or an appropriate buffer (e.g., PBS, pH 7.4) to the desired final concentration (typically 1-10 µM).
-
-
Cell Staining:
-
Remove the culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the this compound staining solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash:
-
Remove the staining solution.
-
Wash the cells three times with pre-warmed PBS, incubating for 5 minutes during each wash.
-
-
Imaging:
-
Add fresh, pre-warmed imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope using appropriate filter sets (e.g., FITC/GFP channel). Minimize light exposure to prevent photobleaching.
-
Visualizations
Hypothetical Signaling Pathway
The following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a key kinase, "Kinase B."
Caption: this compound inhibits the Kinase B signaling cascade.
Experimental Workflow
This diagram outlines the general workflow for a cell-based experiment using this compound.
Caption: General experimental workflow for using this compound.
Troubleshooting Guide: Weak Signal
This decision tree helps diagnose the cause of a weak fluorescent signal.
Caption: Troubleshooting flowchart for weak this compound signal.
Technical Support Center: LT-630 Assays
Disclaimer: Initial searches for "LT-630" did not yield specific information on a compound or assay kit with this designation. The following technical support guide is a generalized resource developed for researchers using a hypothetical ATP-competitive kinase inhibitor, herein named "this compound," for cell-based assays. The principles and troubleshooting steps are based on common challenges encountered in kinase inhibitor research.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent, cell-permeable, ATP-competitive inhibitor of the Serine/Threonine Kinase X (hKinX). By binding to the ATP pocket of the hKinX catalytic domain, it blocks downstream phosphorylation of its target substrate, Protein Y, thereby inhibiting a key cellular signaling pathway involved in cell proliferation.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in sterile, anhydrous DMSO at a concentration of 10 mM. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -80°C.[1] Under these conditions, the stock solution is stable for up to 6 months.
Q3: Does this compound inhibit other kinases?
A3: While this compound is designed for high specificity towards hKinX, off-target effects are possible, especially at higher concentrations.[1][3] We recommend performing a kinase panel screen to fully characterize its specificity in your system of interest. Running dose-response curves is crucial to distinguish between specific target inhibition and non-specific effects or cytotoxicity.[1]
Q4: My cells do not show a response to this compound. Is the compound inactive?
A4: A lack of response can be due to multiple factors beyond compound inactivity.[2] These include low cell permeability, insufficient incubation time, or the use of cell lines that do not express or rely on the hKinX pathway.[1] It is also critical to ensure the kinase enzyme is active and not degraded from improper storage.[1][3] Refer to the Troubleshooting Guide below for a systematic approach to this issue.
Troubleshooting Guide
This guide addresses common pitfalls encountered during cell-based experiments with this compound.
Problem 1: High Variability Between Replicate Wells
High variability can obscure real biological effects and lead to unreliable IC50 values.
| Potential Cause | Recommended Solution |
| Inaccurate Pipetting | Use calibrated pipettes and proper technique, especially for serial dilutions of this compound. For concentrations below 1 µM, perform an intermediate dilution step.[1] |
| Edge Effects | Uneven evaporation in outer wells of a microplate can concentrate reagents. Avoid using the outermost wells for experimental data; instead, fill them with sterile PBS or media.[4] |
| Inconsistent Cell Seeding | Ensure a homogeneous single-cell suspension before plating. Mix the cell suspension gently between plating every few rows to prevent settling.[5] |
| Cell Health Issues | Use cells from a consistent passage number and ensure they are healthy and in the logarithmic growth phase before starting the experiment.[4][6] |
Problem 2: No or Weak Inhibition of hKinX Activity
Observing a weak or absent inhibitory effect is a frequent issue in both in vitro and cell-based assays.
| Potential Cause | Recommended Solution |
| Inactive this compound | Verify the integrity of your this compound stock. If in doubt, use a fresh aliquot or lot. Confirm compound activity with a cell-free (biochemical) kinase assay if possible. |
| High ATP Concentration (In Vitro Assays) | As an ATP-competitive inhibitor, the apparent potency of this compound is sensitive to ATP levels. Use an ATP concentration at or below the Km for hKinX to maximize inhibitor potency.[1][7] |
| Low Cell Permeability | The compound may not efficiently enter the cells. Try increasing the incubation time or the concentration of this compound, while carefully monitoring for cytotoxicity.[1] |
| Irrelevant Cell Model | The chosen cell line may have low expression of hKinX or may not depend on this pathway for the measured endpoint. Confirm hKinX expression and pathway activity (e.g., via Western blot for phosphorylated Protein Y).[3] |
| Suboptimal Assay Conditions | Review all assay parameters, including incubation times, temperatures, and buffer compositions, to ensure they are optimal for your specific cell line and endpoint.[4] |
A logical workflow can help diagnose the root cause of a weak or absent signal.
Experimental Protocols & Data
Protocol: Measuring Inhibition of Cell Proliferation (MTS Assay)
This protocol outlines a typical experiment to determine the IC50 of this compound.
Workflow Diagram:
Methodology:
-
Cell Seeding: Plate cells (e.g., HeLa) in a 96-well tissue culture-treated plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate overnight.[8]
-
Compound Preparation: Perform a serial dilution of the 10 mM this compound DMSO stock in complete medium to generate 2X working concentrations.
-
Treatment: Add 100 µL of the 2X this compound working solutions to the corresponding wells. Include "vehicle-only" (DMSO) and "no-cell" controls.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified, 5% CO2 incubator.
-
MTS Addition: Add 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: After subtracting the background (no-cell control), normalize the data to the vehicle-only control (100% viability) and plot the dose-response curve to calculate the IC50 value.
Hypothetical Signaling Pathway
This compound acts by inhibiting Kinase X, a critical node in a proliferation signaling cascade.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 3 Overlooked Factors About Kinases in Drug Discovery - The Daily Scientist [thedailyscientist.org]
- 4. azurebiosystems.com [azurebiosystems.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 6. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis (copy) [labroots.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
refining LT-630 treatment protocols for reproducibility
Welcome to the technical support center for LT-630, a novel small molecule inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in refining this compound treatment protocols to ensure experimental reproducibility. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the novel Kinase Signaling Pathway X (KSPX). Specifically, this compound targets and binds to the ATP-binding pocket of KSPX-1, a critical upstream kinase in the pathway. Inhibition of KSPX-1 leads to a downstream cascade that ultimately promotes apoptosis in targeted cancer cell lines.
Q2: How should this compound be stored and handled?
A2: For optimal stability and activity, this compound should be stored as a lyophilized powder at -20°C. For short-term use, a stock solution can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. When preparing for an experiment, allow the vial to equilibrate to room temperature before opening to prevent condensation.
Q3: What is the recommended solvent for this compound and what is the maximum recommended concentration of the solvent in cell culture media?
A3: The recommended solvent for this compound is dimethyl sulfoxide (B87167) (DMSO). To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should not exceed 0.1%. It is crucial to include a vehicle-only control (e.g., 0.1% DMSO) in all experiments to account for any effects of the solvent on cell viability and signaling.
Q4: What are the known off-target effects of this compound?
A4: While this compound is designed for high selectivity towards KSPX-1, some minor off-target activity has been observed at high concentrations (>10 µM) against kinases with homologous ATP-binding sites.[1][2] Researchers should perform dose-response experiments to determine the optimal concentration range that minimizes off-target effects.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause 1: Cell Passage Number.
-
Explanation: Continuous passaging of cell lines can lead to phenotypic and genotypic drift, affecting their response to treatment.[4]
-
Solution: Use cell lines with a low passage number and ensure consistency in the passage number used across all reproducibility studies. It is good practice to establish a cell bank of a low-passage authenticated cell line.[5]
-
-
Possible Cause 2: Cell Seeding Density.
-
Explanation: Variations in the initial number of cells seeded can significantly impact the final assay readout. Over-confluency or under-confluency can alter cellular metabolism and drug sensitivity.[6]
-
Solution: Optimize and standardize the cell seeding density for your specific cell line and assay duration. Ensure even cell distribution in each well by proper mixing of the cell suspension before plating.
-
-
Possible Cause 3: Reagent Variability.
-
Explanation: Inconsistent quality of media, serum, or other supplements can affect cell health and drug response.[5][7]
-
Solution: Use high-quality reagents from a reputable supplier and record the lot numbers for all components.[5] When possible, purchase larger batches of serum and test each new batch for its ability to support consistent cell growth and response to this compound.
-
Problem 2: High background signal or no response in the cell-based assay.
-
Possible Cause 1: Improper Assay Plate Selection.
-
Explanation: The type of microplate used can influence the assay signal. For example, clear-bottom plates are necessary for bottom-reading plate readers, while opaque plates are required for luminescence-based assays to prevent signal bleed-through.[4]
-
Solution: Select the appropriate microtiter plate based on your assay's detection method (absorbance, fluorescence, or luminescence).
-
-
Possible Cause 2: Mycoplasma Contamination.
-
Explanation: Mycoplasma contamination is a common and often undetected issue in cell culture that can alter cellular responses to stimuli.[4][8]
-
Solution: Regularly test your cell lines for mycoplasma contamination. If a culture is found to be positive, it is best to discard it and start with a fresh, authenticated stock.[8]
-
-
Possible Cause 3: Incorrect Plate Reader Settings.
-
Explanation: Suboptimal settings on the microplate reader, such as incorrect gain adjustment or focal height, can lead to poor signal-to-noise ratios.[9]
-
Solution: Optimize the plate reader settings for your specific assay. This may include adjusting the gain, focal height, and read time to maximize the signal from your positive controls and minimize the background from your negative controls.[9]
-
Quantitative Data
Table 1: In-Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| HCT116 | Colon Cancer | 75 |
| U-87 MG | Glioblastoma | 250 |
Note: IC50 values were determined after a 72-hour treatment period using a standard cell viability assay.
Table 2: Recommended Concentration Ranges for Key Experiments
| Experiment | Recommended Concentration Range |
| Cell Viability Assay | 1 nM - 10 µM |
| Western Blot (KSPX Pathway) | 100 nM - 1 µM |
| Caspase Activity Assay | 50 nM - 500 nM |
Experimental Protocols
1. Cell Viability Assay (e.g., using resazurin-based reagent)
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old media from the cells and add the media containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C and 5% CO2.
-
Reagent Addition: Add the resazurin-based viability reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours.
-
Data Acquisition: Measure the fluorescence or absorbance using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of viable cells for each concentration relative to the vehicle control and determine the IC50 value using a non-linear regression curve fit.
2. Western Blot Analysis of KSPX Pathway
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein per lane onto a polyacrylamide gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-KSPX-1, total KSPX-1, and a downstream target (e.g., cleaved PARP), as well as a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the effect of this compound on the KSPX signaling pathway.
Visualizations
Caption: Hypothetical KSPX Signaling Pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for assessing this compound efficacy.
Caption: Troubleshooting decision tree for inconsistent experimental results with this compound.
References
- 1. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. icr.ac.uk [icr.ac.uk]
- 3. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. 6 Technical Tips for Successful Cell Culture - JangoCell [jangocell.com]
- 7. General Tips for Successful Cell Culture [fdcell.com]
- 8. Cell Culture – Good Practice and Advanced Methods | Technology Networks [technologynetworks.com]
- 9. bitesizebio.com [bitesizebio.com]
addressing off-target effects of LT-630
Technical Support Center: LT-630
This technical support center provides guidance for researchers, scientists, and drug development professionals using this compound. The following resources address common questions and challenges related to the off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its intended mechanism of action?
This compound is a potent, ATP-competitive kinase inhibitor designed to target a key serine/threonine kinase involved in pro-survival signaling pathways in various cancer cell lines. Its primary therapeutic goal is to induce apoptosis and inhibit tumor growth by blocking the downstream signaling cascade initiated by its primary target.
Q2: What are the known off-target effects of this compound?
Pre-clinical studies have identified that at concentrations above 5 µM, this compound can exhibit off-target activity against a kinase involved in the cellular stress response pathway. This can lead to unintended modulation of cellular metabolism and potential cytotoxicity unrelated to its primary target inhibition.
Q3: How can I differentiate between on-target and off-target effects in my experiments?
Several strategies can be employed to distinguish between on-target and off-target effects. These include using a structurally distinct inhibitor for the primary target as a control, employing genetic knockdown (e.g., siRNA or shRNA) of the primary target to phenotype the on-target effect, and performing dose-response curves to identify the concentration at which off-target effects become apparent.
Q4: What is the recommended concentration range for using this compound to minimize off-target effects?
To maintain high selectivity for the primary target, it is recommended to use this compound at concentrations between 0.5 µM and 2.5 µM. It is crucial to perform a dose-response curve in your specific cell line or system to determine the optimal concentration that maximizes on-target inhibition while minimizing off-target effects.
Q5: Are there any known rescue agents for the off-target effects of this compound?
For mitigating the off-target effects on the cellular stress response pathway, co-treatment with an antioxidant supplement, such as N-acetylcysteine (NAC), has shown promise in preliminary studies by alleviating the associated metabolic stress. However, the efficacy of this approach should be validated in your specific experimental setup.
Troubleshooting Guide
This guide provides solutions to common issues encountered during experiments with this compound.
| Observed Problem | Potential Cause | Recommended Solution |
| Higher than expected cytotoxicity at low concentrations. | Cell line may be particularly sensitive to the off-target effects of this compound. | Perform a detailed dose-response curve starting from a lower concentration (e.g., 0.1 µM). Consider using a rescue agent like N-acetylcysteine (NAC) to mitigate off-target toxicity. |
| Inconsistent results between experimental replicates. | Variability in cell culture conditions or inconsistent this compound concentration. | Ensure consistent cell seeding density, passage number, and media composition. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. |
| Phenotype does not match genetic knockdown of the primary target. | The observed phenotype may be due to off-target effects. | Use a structurally unrelated inhibitor of the primary target as a control. If the phenotype persists with this compound but not with the control inhibitor or genetic knockdown, it is likely an off-target effect. |
| Unexpected changes in cellular metabolism. | Off-target inhibition of the kinase involved in the cellular stress response pathway. | Measure key metabolic indicators (e.g., ATP levels, lactate (B86563) production) at various this compound concentrations. Confirm the involvement of the off-target kinase using techniques like Western blotting for downstream markers. |
Key Experimental Protocols
1. Dose-Response Curve for On-Target vs. Off-Target Activity
-
Objective: To determine the optimal concentration of this compound that maximizes on-target inhibition while minimizing off-target effects.
-
Methodology:
-
Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound (e.g., from 0.1 µM to 20 µM).
-
Treat the cells with the different concentrations of this compound for a specified time period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using an appropriate assay (e.g., MTT, CellTiter-Glo).
-
In parallel, lyse cells treated with the same concentrations of this compound and perform Western blotting to measure the phosphorylation status of the primary target and a known downstream marker of the off-target kinase.
-
Plot the dose-response curves for cell viability and target inhibition to identify the therapeutic window.
-
2. Target Validation with siRNA Knockdown
-
Objective: To confirm that the observed phenotype is a direct result of inhibiting the primary target.
-
Methodology:
-
Transfect cells with siRNA specifically targeting the primary kinase or a non-targeting control siRNA.
-
After 48-72 hours, confirm target knockdown via qPCR or Western blotting.
-
Treat the siRNA-transfected cells with this compound at the desired concentration.
-
Assess the phenotype of interest (e.g., apoptosis, cell cycle arrest). The effect of this compound should be significantly blunted in the cells where the primary target has been knocked down if the phenotype is on-target.
-
Signaling Pathway and Workflow Diagrams
Caption: On-target vs. off-target signaling pathways of this compound.
Caption: Experimental workflow for differentiating on-target vs. off-target effects.
Technical Support Center: LT-630 Experimental Controls and Best Practices
Information regarding "LT-630" as a specific experimental control, reagent, or drug development compound is not publicly available. To provide you with an accurate and detailed technical support center, including troubleshooting guides, FAQs, and experimental protocols, please provide more specific information about the nature of this compound. For instance, is it a small molecule inhibitor, a monoclonal antibody, a cell line, or a piece of laboratory equipment?
In the interim, this guide offers a comprehensive framework of best practices and troubleshooting strategies applicable to a wide range of experimental workflows in research and drug development. The principles outlined below can be adapted once the specific characteristics of this compound are identified.
Frequently Asked Questions (FAQs) - General Experimental Design
Q1: How do I select the appropriate positive and negative controls for my experiment?
A1: The choice of controls is critical for data interpretation.
-
Positive Controls: These should be known to produce the expected effect. For example, if studying a new kinase inhibitor, a well-characterized, potent inhibitor of the same kinase would be an appropriate positive control.
-
Negative Controls: These should not produce the expected effect. A vehicle control (the solvent used to dissolve the test compound, e.g., DMSO) is the most common negative control. For cellular assays, an untreated sample or a sample treated with a known inactive compound can also serve as a negative control.
Q2: What are the best practices for preparing and storing experimental reagents?
A2: Proper reagent handling is essential for reproducibility.
-
Stock Solutions: Prepare high-concentration stock solutions in a suitable solvent (e.g., DMSO for many small molecules). Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
-
Storage: Store reagents at the recommended temperature, protected from light if they are photosensitive. Always check the manufacturer's data sheet for specific storage instructions.
-
Working Solutions: Prepare fresh working solutions from stock solutions for each experiment to ensure consistent concentrations.
Troubleshooting Common Experimental Issues
Below is a table summarizing common experimental problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High Variability Between Replicates | - Pipetting errors- Inconsistent cell seeding density- Reagent instability | - Calibrate pipettes regularly- Use a multichannel pipette for consistency- Ensure even cell suspension before seeding- Prepare fresh reagents for each experiment |
| No Effect Observed with Positive Control | - Inactive positive control- Incorrect concentration used- Assay conditions are not optimal | - Use a new aliquot of the positive control- Verify calculations for dilutions- Optimize assay parameters (e.g., incubation time, temperature) |
| High Background Signal in Negative Control | - Contamination of reagents or cells- Non-specific binding- Autofluorescence (in imaging assays) | - Use sterile technique and fresh media/buffers- Include blocking steps (e.g., with BSA)- Use appropriate spectral controls and background subtraction |
Experimental Workflow and Logical Relationships
The following diagrams illustrate a generic experimental workflow and a decision-making process for troubleshooting unexpected results.
improving the signal-to-noise ratio in LT-630 assays
Welcome to the technical support center for the LT-630 assay. This guide is designed to help you improve the signal-to-noise ratio in your experiments, providing troubleshooting tips and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the this compound assay and what does it measure?
A1: The this compound assay is a cell-based fluorescence assay designed to quantify the activation of the hypothetical "Luminate Signaling Pathway." This pathway is initiated by the binding of a ligand to a cell surface receptor, leading to a downstream cascade that results in the expression of a fluorescent reporter protein. The intensity of the fluorescence is directly proportional to the level of pathway activation.
Q2: What is the signal-to-noise ratio (S/N) and why is it important in the this compound assay?
A2: The signal-to-noise ratio (S/N) is a measure that compares the level of the desired signal (fluorescence from the reporter protein) to the level of background noise (unwanted fluorescence). A high S/N ratio is crucial for obtaining reliable and reproducible data, as it ensures that the measured signal is significantly above the background, allowing for the detection of subtle changes in pathway activation.
Q3: What are the common sources of high background noise in the this compound assay?
A3: High background noise can originate from several sources, including:
-
Autofluorescence: Cells and components of the culture medium can naturally fluoresce.[1][2][3]
-
Non-specific binding: The fluorescent reporter or detection reagents may bind to unintended cellular components or the microplate surface.[4]
-
Sub-optimal reagent concentrations: Excessively high concentrations of reagents can lead to increased background.
-
Contaminated reagents or media: Microbial contamination can contribute to background fluorescence.[5]
-
Inappropriate microplate selection: Using plates not optimized for fluorescence assays can increase background and crosstalk between wells.[2][6]
Q4: How can I decrease background fluorescence?
A4: To decrease background fluorescence, consider the following:
-
Use phenol (B47542) red-free culture medium, as phenol red is a known source of autofluorescence.[1][6]
-
Wash the cells with phosphate-buffered saline (PBS) before adding the assay reagents to remove any fluorescent components from the medium.
-
Optimize the concentration of your detection reagents to find the lowest concentration that still provides a robust signal.
-
Use black-walled, clear-bottom microplates specifically designed for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[2][5]
-
Include appropriate controls, such as cells that do not express the fluorescent reporter, to determine the level of intrinsic autofluorescence.
Q5: What factors can lead to a low signal in the this compound assay?
A5: A low signal can be caused by several factors:
-
Sub-optimal cell density: Too few cells will result in a weak signal.[5]
-
Poor cell health: Unhealthy or dying cells will not respond optimally to stimuli, leading to reduced pathway activation and a weaker signal.[5]
-
Incorrect reagent concentrations: Insufficient concentrations of the stimulating ligand or detection reagents will result in a diminished signal.
-
Inadequate incubation times: Insufficient time for pathway activation or reporter expression will lead to a lower signal.
-
Photobleaching: Exposure of the fluorescent reporter to excessive light can cause it to lose its fluorescence.[7][8][9][10]
Troubleshooting Guide
Issue 1: High Background Fluorescence
| Potential Cause | Recommended Solution |
| Autofluorescence from media | Use phenol red-free media. Consider using a fluorescence-free media formulation for the final assay steps.[1][2] |
| Autofluorescence from cells | Include an "unstained" or "no-reporter" control to quantify and subtract the cellular autofluorescence. If possible, use a fluorescent reporter with excitation/emission spectra that do not overlap with the major cellular autofluorescence peaks (e.g., use red-shifted fluorophores).[1] |
| Non-specific binding of reagents | Optimize the concentration of the detection antibody or fluorescent substrate. Increase the number and duration of wash steps after reagent incubation.[4] Include a blocking step in your protocol if using antibody-based detection. |
| Microplate issues | Use black-walled, clear-bottom microplates to reduce crosstalk and background.[2][5] |
| Contamination | Regularly check cell cultures for microbial contamination. Use fresh, sterile reagents.[5] |
Issue 2: Low Signal Intensity
| Potential Cause | Recommended Solution |
| Sub-optimal cell density | Perform a cell titration experiment to determine the optimal cell seeding density that provides the best signal-to-noise ratio.[5] |
| Poor cell health | Ensure cells are healthy and in the logarithmic growth phase before seeding. Avoid over-confluency.[5] |
| Insufficient reagent concentration | Titrate the concentration of the stimulating ligand and any detection reagents to ensure they are not limiting. |
| Inadequate incubation time | Optimize the incubation time for both the stimulation and the detection steps. Perform a time-course experiment to determine the peak signal. |
| Photobleaching | Minimize the exposure of the samples to excitation light. Use a lower light intensity or a shorter exposure time on the plate reader.[7][8] |
| Incorrect instrument settings | Ensure the correct excitation and emission filters/wavelengths are being used for your specific fluorophore. Optimize the gain setting on the plate reader to amplify the signal without saturating the detector.[2] |
Data Presentation
Table 1: Effect of Cell Seeding Density on Signal-to-Noise Ratio
| Cell Density (cells/well) | Average Signal (RFU) | Average Noise (RFU) | Signal-to-Noise Ratio (S/N) |
| 5,000 | 1,500 | 500 | 3.0 |
| 10,000 | 3,500 | 550 | 6.4 |
| 20,000 | 8,000 | 600 | 13.3 |
| 40,000 | 9,500 | 800 | 11.9 |
| 80,000 | 10,000 | 1,200 | 8.3 |
RFU: Relative Fluorescence Units. Optimal cell density in this example is 20,000 cells/well.
Table 2: Impact of Ligand Concentration on Assay Window
| Ligand Concentration (nM) | Signal (RFU) | Background (RFU) | Assay Window (Signal/Background) |
| 0 | 600 | 600 | 1.0 |
| 1 | 1,200 | 610 | 2.0 |
| 10 | 4,500 | 620 | 7.3 |
| 100 | 8,200 | 630 | 13.0 |
| 1000 | 8,500 | 640 | 13.3 |
Assay window is a measure of the dynamic range of the assay.
Experimental Protocols
Protocol 1: Optimizing Cell Seeding Density
-
Prepare a single-cell suspension of the desired cell line in a complete culture medium.
-
Perform a cell count to determine the cell concentration.
-
Create a serial dilution of the cell suspension to achieve densities of 5,000, 10,000, 20,000, 40,000, and 80,000 cells per 100 µL.
-
Seed 100 µL of each cell dilution into the wells of a 96-well black-walled, clear-bottom plate. Include wells with media only as a blank control.
-
Incubate the plate at 37°C in a humidified CO2 incubator for 24 hours.
-
Proceed with the standard this compound assay protocol.
-
Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths.
-
Calculate the signal-to-noise ratio for each cell density to determine the optimal seeding density.
Protocol 2: Optimizing Ligand Incubation Time
-
Seed cells at the optimized density in a 96-well plate and incubate for 24 hours.
-
Prepare the stimulating ligand at the optimal concentration.
-
Add the ligand to the cells and incubate for different time points (e.g., 2, 4, 6, 8, 12, 24 hours). Include a "no ligand" control.
-
At each time point, terminate the stimulation and proceed with the detection steps of the this compound assay protocol.
-
Measure the fluorescence intensity.
-
Plot the signal intensity against the incubation time to identify the time point that yields the maximal signal.
Visualizations
Luminate Signaling Pathway
References
- 1. bmglabtech.com [bmglabtech.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. benchchem.com [benchchem.com]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. biocompare.com [biocompare.com]
- 6. labonline.com.au [labonline.com.au]
- 7. azolifesciences.com [azolifesciences.com]
- 8. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. Photobleaching - Wikipedia [en.wikipedia.org]
- 10. Molecular Expressions Microscopy Primer: Fluorescence - Photobleaching - Interactive Tutorial [micro.magnet.fsu.edu]
Technical Support Center: LT-630 Synthesis
This guide provides troubleshooting solutions and frequently asked questions for the synthesis of LT-630, a novel peptide-based therapeutic. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yield during the solid-phase peptide synthesis (SPPS) of the this compound backbone?
A1: Low yield in SPPS can stem from several factors. The most common issues are incomplete deprotection of the Fmoc group, poor coupling efficiency of amino acids, and premature cleavage of the peptide from the resin. It is crucial to ensure the quality of your reagents, particularly the DMF and piperidine (B6355638), and to perform a Kaiser test to confirm complete coupling after each cycle.
Q2: I am observing a significant peak corresponding to an incomplete peptide sequence in my HPLC analysis. What is the likely cause?
A2: A prominent peak of a shorter peptide fragment strongly suggests a failure in one of the coupling steps. This could be due to steric hindrance from a specific amino acid sequence, impure or degraded coupling reagents (e.g., HBTU, HOBt), or an insufficient reaction time. We recommend increasing the coupling time for sterically hindered amino acids and always using freshly prepared coupling reagents.
Q3: The final side-chain modification step with Compound-S is showing low conversion. What are the recommended troubleshooting steps?
A3: Low conversion in the side-chain modification is often linked to three main factors: catalyst deactivation, incorrect pH of the reaction buffer, or steric inaccessibility of the target side chain. Ensure your palladium catalyst is fresh and handled under an inert atmosphere. The pH of the reaction buffer is critical and should be maintained between 8.0 and 8.5 for optimal reactivity. If steric hindrance is suspected, increasing the reaction temperature to 40°C may improve conversion.
Troubleshooting Guide
Issue 1: Low Overall Yield of Crude this compound (<30%)
If you are experiencing a significantly lower than expected yield of the crude this compound peptide after cleavage from the resin, consult the following table and workflow.
Table 1: Troubleshooting Low Overall Yield
| Potential Cause | Recommended Action | Expected Outcome |
| Incomplete Fmoc Deprotection | Increase piperidine treatment time from 10 to 15 minutes. Use fresh, high-purity piperidine. | Improved subsequent coupling efficiency, leading to higher yield. |
| Poor Amino Acid Coupling | Double the coupling time for problematic residues (e.g., Val, Ile). Perform a Kaiser test to confirm complete reaction. | Reduction of deletion-sequence byproducts and increased yield of the full-length peptide. |
| Premature Peptide Cleavage | Use a more stable resin (e.g., a Trityl-based resin with higher substitution). Ensure the cleavage cocktail is not prematurely introduced. | Increased retention of the peptide on the resin throughout the synthesis, maximizing final yield. |
| Degraded Reagents | Use fresh, anhydrous DMF. Prepare coupling reagent solutions immediately before use. | Enhanced reaction kinetics and a significant increase in overall yield. |
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield of crude this compound.
Issue 2: Poor Purity of Final Product (<90% by HPLC)
Low purity in the final, purified this compound often indicates the co-elution of closely related peptide impurities.
Table 2: Troubleshooting Poor Final Purity
| Impurity Type | Potential Cause | Recommended Action |
| Deletion Sequences | Incomplete coupling during SPPS. | Optimize coupling times and reagent concentrations. See Issue 1. |
| Racemization | Use of inappropriate coupling additives or prolonged exposure to basic conditions. | Add 1% HOBt to your coupling reagents. Minimize time between deprotection and coupling. |
| Side-Chain Modification Byproducts | Sub-optimal pH or temperature during the modification step. | Calibrate pH meter and maintain reaction pH strictly at 8.2. Run the reaction at a controlled 35°C. |
| Oxidized Peptide | Oxidation of sensitive residues (e.g., Met, Cys) during workup or purification. | Degas all buffers and solvents. Add 0.1% methionine as a scavenger to purification buffers. |
Logical Pathway for Purity Troubleshooting
Caption: Logical pathway for troubleshooting the purity of this compound.
Experimental Protocols
Protocol 1: General Synthesis of this compound Peptide Backbone
This protocol describes the solid-phase synthesis of the this compound peptide backbone on a 0.1 mmol scale using a standard Fmoc/tBu strategy.
-
Resin Swelling: Swell 200 mg of Rink Amide resin in a fritted syringe with 5 mL of dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Drain the DMF, and add 3 mL of 20% piperidine in DMF. Agitate for 10 minutes. Drain and repeat once.
-
Washing: Wash the resin with DMF (5 x 5 mL), followed by dichloromethane (B109758) (DCM) (3 x 5 mL), and then DMF (3 x 5 mL).
-
Amino Acid Coupling:
-
In a separate vial, dissolve 0.4 mmol of the desired Fmoc-protected amino acid, 0.4 mmol of HBTU, and 0.4 mmol of HOBt in 2 mL of DMF.
-
Add 0.8 mmol of N,N-diisopropylethylamine (DIPEA) to the activation mixture and vortex for 1 minute.
-
Add the activated amino acid solution to the resin and agitate for 1 hour.
-
-
Confirmation of Coupling: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Repeat Cycles: Repeat steps 2-5 for each amino acid in the this compound sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (Step 2).
-
Final Wash: Wash the completed peptide-resin with DMF (5 x 5 mL), DCM (5 x 5 mL), and methanol (B129727) (3 x 5 mL). Dry the resin under high vacuum.
Protocol 2: HPLC Analysis of Crude this compound
This protocol is for the quality control analysis of the crude this compound peptide after cleavage and prior to purification.
-
Sample Preparation: Dissolve approximately 1 mg of crude this compound in 1 mL of 50% acetonitrile/water.
-
HPLC System:
-
Column: C18 reverse-phase column (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
-
Gradient Elution:
-
0-5 min: 5% B
-
5-35 min: 5% to 65% B
-
35-40 min: 65% to 95% B
-
40-45 min: Hold at 95% B
-
45-50 min: 95% to 5% B
-
-
Analysis: Inject 10 µL of the sample solution. Integrate the peak areas to determine the percentage purity of the crude product.
Synthesis and Modification Pathway
The overall process for generating the final this compound product is a multi-stage workflow.
Caption: Overall workflow for the synthesis and purification of this compound.
Validation & Comparative
A Comparative Analysis of LT-630 and N-Acetylcysteine in the Management of Acetaminophen-Induced Liver Injury
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational compound LT-630 and the standard of care, N-acetylcysteine (NAC), for the treatment of acetaminophen (B1664979) (APAP)-induced liver injury. This document synthesizes available preclinical data to highlight the efficacy and mechanisms of action of both compounds.
Acetaminophen overdose is a leading cause of acute liver failure. The current standard of care, N-acetylcysteine (NAC), is effective when administered promptly. However, the search for novel therapeutic agents with different mechanisms of action continues. One such agent is this compound, a novel inhibitor of Histone Deacetylase 6 (HDAC6), which has shown promise in preclinical models of APAP-induced liver injury. This guide presents a side-by-side overview of the available data for this compound and NAC.
Mechanism of Action
This compound is a novel inhibitor of HDAC6. Its therapeutic potential in acetaminophen-induced liver injury stems from its ability to modulate malate (B86768) dehydrogenase 1 (MDH1)-mediated oxidative stress. By inhibiting HDAC6, this compound is thought to restore cellular antioxidant capacity and mitigate the downstream effects of oxidative damage.
N-acetylcysteine (NAC) , the long-standing standard of care, primarily acts by replenishing hepatic glutathione (B108866) (GSH) stores.[1] GSH is a critical antioxidant that is depleted during acetaminophen overdose as it is consumed in the detoxification of the reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI). By providing a precursor for GSH synthesis, NAC helps to neutralize NAPQI and reduce oxidative stress.[1]
Preclinical Efficacy
Due to the absence of direct head-to-head clinical trials, this section presents a summary of preclinical data for each compound from separate studies in mouse models of acetaminophen-induced liver injury. It is important to note that direct comparison of these results is limited by potential variations in experimental design.
This compound Efficacy Data
Data on a novel HDAC6 degrader, a compound with a similar mechanism to an HDAC6 inhibitor, has shown protective effects in a cellular model of APAP-induced liver injury. Treatment with the HDAC6 degrader in AML12 cells exposed to acetaminophen resulted in a dose-dependent reduction in inflammatory cytokines (TNF-α, IL-β, and IL-6) and markers of apoptosis such as Bax, Cytochrome-c, and caspase-3.[2] While specific quantitative in vivo data for this compound is not yet widely published, the mechanism of action suggests a focus on mitigating inflammation and apoptosis.
N-acetylcysteine (NAC) Efficacy Data
Numerous preclinical studies have demonstrated the efficacy of NAC in mitigating APAP-induced liver injury in mice.
| Efficacy Parameter | Vehicle Control (APAP only) | NAC Treatment | Percent Reduction | Study Reference |
| Serum ALT (U/L) | ~8000 | ~4320 | 46% | [2] |
| Serum AST (U/L) | ~10000 | ~2000 | 80% | [3][4] |
| Liver Necrosis | Extensive centrilobular necrosis | Mild degenerative changes, no hemorrhage or necroinflammation | - | [5] |
| Hepatic Glutathione (GSH) | Depleted | Partially to fully restored | - | [6] |
| Oxidative Stress Markers (e.g., Nitrotyrosine) | Elevated | Significantly reduced | - | [3] |
Note: The values presented are approximations derived from graphical data in the cited studies and are intended for illustrative purposes. Experimental conditions may vary between studies.
Signaling Pathways
The therapeutic effects of this compound and NAC are mediated through distinct signaling pathways.
This compound and the HDAC6 Signaling Pathway
This compound, by inhibiting HDAC6, is proposed to counteract the effects of APAP-induced oxidative stress. HDAC6 inhibition can lead to the activation of the Nrf2 pathway, a key regulator of antioxidant responses.[4]
Caption: Proposed signaling pathway of this compound in APAP-induced liver injury.
N-acetylcysteine (NAC) and Glutathione Replenishment
NAC's primary role is to provide the cysteine precursor for the synthesis of glutathione (GSH), which directly neutralizes the toxic APAP metabolite, NAPQI.
Caption: Mechanism of action of N-acetylcysteine in APAP overdose.
Experimental Protocols
The following is a generalized protocol for inducing and evaluating acetaminophen-induced liver injury in a mouse model, based on methodologies described in the scientific literature.[7][8][9]
Animal Model and APAP Administration
-
Animals: Male C57BL/6 mice, 8-10 weeks old, are commonly used.
-
Fasting: Mice are fasted overnight (approximately 12-15 hours) prior to APAP administration to deplete glycogen (B147801) stores and sensitize them to APAP toxicity.
-
APAP Administration: A solution of acetaminophen in warm saline is administered via intraperitoneal (i.p.) injection. A typical dose to induce significant but sublethal liver injury is 300-400 mg/kg.
Experimental Workflow
Caption: General experimental workflow for APAP-induced liver injury model.
Key Experimental Assays
-
Serum Transaminase Levels: Blood is collected at various time points post-APAP injection, and serum levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) are measured as indicators of liver damage.
-
Histopathology: Liver tissue is fixed in formalin, embedded in paraffin, sectioned, and stained with hematoxylin (B73222) and eosin (B541160) (H&E) to visualize the extent of necrosis and inflammation.
-
Oxidative Stress Markers: Liver homogenates can be used to measure levels of reduced glutathione (GSH) and oxidized glutathione (GSSG), as well as markers of lipid peroxidation (e.g., malondialdehyde).
-
Immunohistochemistry/Western Blotting: To probe specific protein targets and signaling pathways, techniques such as immunohistochemistry for markers like nitrotyrosine or western blotting for proteins involved in apoptosis (e.g., caspases) and antioxidant response (e.g., Nrf2) can be employed.
Conclusion
Both this compound and N-acetylcysteine offer promising, albeit mechanistically different, approaches to mitigating acetaminophen-induced liver injury. NAC's efficacy is well-established and relies on the direct replenishment of glutathione. This compound, as a representative of the HDAC6 inhibitor class, presents a novel strategy by targeting downstream pathways of oxidative stress and inflammation.
While the available preclinical data for NAC is extensive and demonstrates significant protection, further in vivo studies are needed to quantify the efficacy of this compound and to enable a more direct comparison. The development of compounds like this compound highlights the potential for new therapeutic avenues in the management of drug-induced liver injury, potentially offering benefits in cases of delayed presentation or in patient populations where NAC may be less effective. Future research should focus on head-to-head comparative studies to delineate the relative potencies and therapeutic windows of these two compounds.
References
- 1. Acetaminophen-induced liver damage in mice is associated with gender-specific adduction of peroxiredoxin-6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel mechanisms of protection against acetaminophen hepatotoxicity in mice by glutathione and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protective effects of exogenous glutathione and related thiol compounds against drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prolonged treatment with N-acetylcystine delays liver recovery from acetaminophen hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acetaminophen-induced acute liver injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cannabinoid Receptor Ligand AM-630 and its Analogs
A Guide for Researchers and Drug Development Professionals
Note on an initial ambiguity: The term "LT-630" is associated with multiple laboratory and electronic devices. In the context of pharmacological research and drug development, it is likely a typographical error. A plausible candidate is "THE-630," a KIT tyrosine kinase inhibitor currently in clinical trials for gastrointestinal stromal tumors[1]. However, a more extensively documented compound fitting the detailed request for experimental data and signaling pathways is AM-630 , a well-characterized cannabinoid receptor ligand. This guide will therefore focus on a comparative analysis of AM-630 and its analogs.
Introduction to AM-630
AM-630, also known as 6-Iodopravadoline, is a potent and selective inverse agonist for the cannabinoid receptor CB2.[2] It is a valuable tool compound in the study of CB2 receptor-mediated physiological and pathological processes. AM-630 is structurally an indole-derived cannabinoid ligand, and its discovery has spurred the development of numerous related derivatives.[2] This guide provides a comparative analysis of AM-630 and its key analogs, focusing on their receptor binding affinities, functional activities, and experimental applications.
Quantitative Comparison of AM-630 and Analogs
The following table summarizes the binding affinities (Ki) and functional activities of AM-630 and other relevant cannabinoid receptor ligands.
| Compound | Target Receptor(s) | Ki (nM) | Functional Activity | Selectivity | Reference |
| AM-630 | CB2 | 31.2 | Inverse Agonist | 165-fold for CB2 over CB1 | [2][3][4] |
| CB1 | ~5180 (5.18 µM) | Weak Partial Agonist/Inverse Agonist | [3][5] | ||
| SR144528 | CB2 | 0.6 | Inverse Agonist | >500-fold for CB2 over CB1 | [6][7] |
| AM251 | CB1 | 7.49 | Inverse Agonist | ~300-fold for CB1 over CB2 | [8] |
| WIN 55,212-2 | CB1/CB2 | CB1: 62.3, CB2: 3.3 | Agonist | ~19-fold for CB2 over CB1 | [9] |
| CP 55,940 | CB1/CB2 | CB1: 0.58, CB2: 0.68 | Agonist | Non-selective | [6] |
Key Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize AM-630 and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To determine the Ki of AM-630 for human CB1 and CB2 receptors.
Materials:
-
Membranes from Chinese Hamster Ovary (CHO) cells stably transfected with human CB1 or CB2 receptors.[3]
-
[³H]-CP55,940 (radioligand).
-
AM-630 (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]-CP55,940 and varying concentrations of AM-630.
-
Allow the binding to reach equilibrium (e.g., 90 minutes at 30°C).
-
Terminate the incubation by rapid filtration through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., 1 µM WIN 55,212-2).
-
Calculate the IC50 value (concentration of AM-630 that inhibits 50% of specific [³H]-CP55,940 binding) from competition curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-protein coupled receptors (GPCRs) like the cannabinoid receptors.
Objective: To assess the functional activity (agonist, inverse agonist) of AM-630 at CB2 receptors.
Materials:
-
Membranes from cells expressing the CB2 receptor.
-
[³⁵S]GTPγS (radioligand).
-
AM-630 (test compound).
-
GDP.
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).
Procedure:
-
Pre-incubate cell membranes with AM-630 and GDP.
-
Initiate the binding reaction by adding [³⁵S]GTPγS.
-
Incubate for a defined period (e.g., 60 minutes at 30°C).
-
Terminate the reaction by rapid filtration.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Agonists stimulate [³⁵S]GTPγS binding, while inverse agonists inhibit basal [³⁵S]GTPγS binding.[3]
Signaling Pathways and Experimental Workflows
Cannabinoid Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway for cannabinoid receptors, which are G-protein coupled receptors.
Caption: Canonical Gi/o-coupled signaling pathway for cannabinoid receptors.
Experimental Workflow for Assessing Off-Target Effects
AM-630 has been shown to have off-target effects, notably on TRP channels.[8] The workflow below outlines an experimental approach to investigate such effects.
Caption: Workflow for investigating off-target effects of AM-630.
Discussion and Conclusion
AM-630 is a cornerstone tool for dissecting the roles of the CB2 receptor. Its high selectivity for CB2 over CB1 makes it preferable to non-selective ligands in many experimental contexts. However, researchers must be cognizant of its activity at the CB1 receptor at higher concentrations, where it can act as a weak partial agonist or inverse agonist.[3][5] Furthermore, emerging evidence of off-target effects, such as the activation of TRPA1 channels, necessitates careful experimental design and data interpretation.[8]
For studies requiring a more potent or purely antagonistic/inverse agonistic profile at the CB2 receptor, SR144528 may be a suitable alternative. Conversely, when investigating the interplay between CB1 and CB2 receptors, a combination of selective ligands like AM-630 and the CB1-selective inverse agonist AM251 can be employed.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. AM-630 - Wikipedia [en.wikipedia.org]
- 3. Agonist-inverse agonist characterization at CB1 and CB2 cannabinoid receptors of L759633, L759656 and AM630 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. AM 630 | CB2 Receptors | Tocris Bioscience [tocris.com]
- 5. apexbt.com [apexbt.com]
- 6. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. AM630 behaves as a protean ligand at the human cannabinoid CB2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cannabinoid receptor antagonists AM251 and AM630 activate TRPA1 in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unraveling the On-Target Effects of LT-630: A Comparative Analysis
The identity of the therapeutic agent designated as LT-630 remains elusive within the public domain, preventing a detailed comparative analysis of its on-target effects. Extensive searches for "this compound" in scientific literature and drug development databases have not yielded information on a specific molecule, its mechanism of action, or its intended biological target.
This guide is intended for researchers, scientists, and drug development professionals. However, without foundational information on this compound, a direct comparison with alternative therapies, including supporting experimental data, cannot be constructed. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways are contingent on the availability of this primary information.
Should information clarifying the nature of this compound become available, such as the associated research institution, therapeutic area, or relevant publications, a comprehensive comparative guide could be developed. Such a guide would typically include:
-
Target Engagement and Potency: Quantitative data from assays demonstrating direct binding of this compound to its intended target, including metrics like IC50, EC50, or Kd values. This would be compared against other molecules targeting the same pathway.
-
Cellular On-Target Effects: Data from in vitro cellular models showcasing the functional consequences of target engagement by this compound. This could include changes in protein expression, phosphorylation status, or other relevant biomarkers.
-
In Vivo Target Validation: Preclinical in vivo data demonstrating that the therapeutic effects of this compound are a direct result of its interaction with the intended target. This often involves studies in animal models of disease.
Hypothetical Experimental Workflow for On-Target Validation
To illustrate the type of information that would be included, a hypothetical experimental workflow for validating the on-target effects of a novel kinase inhibitor is presented below.
Hypothetical workflow for on-target validation of a kinase inhibitor.
Data Summary: A Template for Comparison
A crucial component of the comparative guide would be a clear and concise summary of quantitative data. The following table provides a template for how the on-target effects of this compound could be compared to alternative compounds.
| Parameter | This compound | Compound A | Compound B (Standard of Care) |
| Target Binding Affinity (Kd) | Data Unavailable | Value (e.g., nM) | Value (e.g., nM) |
| In Vitro Potency (IC50) | Data Unavailable | Value (e.g., µM) | Value (e.g., µM) |
| Cellular Target Inhibition (EC50) | Data Unavailable | Value (e.g., µM) | Value (e.g., µM) |
| Selectivity (vs. Off-Targets) | Data Unavailable | Fold-selectivity | Fold-selectivity |
| In Vivo Target Occupancy | Data Unavailable | % at efficacious dose | % at efficacious dose |
Detailed Methodologies: The Foundation of Reproducibility
For each piece of experimental data presented, a detailed protocol would be provided. This would include specifics on cell lines used, reagent concentrations, instrumentation, and statistical analysis methods to ensure the findings can be critically evaluated and reproduced by other researchers.
The on-target effects of a therapeutic agent are the cornerstone of its intended therapeutic benefit. A thorough and objective comparison of these effects is essential for the scientific and drug development community to assess its potential. At present, the lack of public information on this compound precludes such an analysis. Further details on the identity and nature of this compound are required to proceed with the creation of a comprehensive comparative guide.
Independent Verification of Photodynamic Therapy with 630 nm Light Activation for Early-Stage Lung Cancer
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of Photodynamic Therapy (PDT) utilizing a photosensitizer activated by 630 nm light, exemplified by porfimer sodium, against other therapeutic alternatives for early-stage non-small cell lung cancer (NSCLC). The information presented is supported by experimental data from published research to aid researchers, scientists, and drug development professionals in their evaluation of this treatment modality.
Comparative Performance Analysis
The efficacy and safety of PDT with porfimer sodium have been evaluated in numerous studies. For a comprehensive understanding, its performance is compared here with key alternatives: Stereotactic Body Radiotherapy (SBRT), Radiofrequency Ablation (RFA), Microwave Ablation (MWA), and Cryoablation.
Efficacy Data
The following table summarizes the reported efficacy outcomes for PDT and its alternatives in the treatment of early-stage NSCLC.
| Treatment Modality | Complete Response (CR) Rate | 1-Year Overall Survival (OS) | 3-Year Overall Survival (OS) | 5-Year Overall Survival (OS) |
| PDT (Porfimer Sodium) | 72% - 100% | ~85% | ~59% | ~56-81% |
| SBRT | Not Applicable | 87% | 58% | 39% |
| RFA | Not Applicable | 89% | 48% | 21% |
| MWA | Not Applicable | 95.7% - 97.1% | 82.6% | 72.8% |
| Cryoablation | Not Applicable | 72.46% - 80.0% | 28.15% - 51.49% | ~67.8% |
Note: The data presented is aggregated from multiple studies and should be interpreted with consideration of the specific patient populations and study designs.
Safety and Tolerability
The safety profiles of PDT and its alternatives are a critical consideration in treatment selection. The table below outlines the most frequently reported adverse events associated with each modality.
| Treatment Modality | Common Adverse Events |
| PDT (Porfimer Sodium) | Photosensitivity reactions, dyspnea, hemoptysis, fever, cough, pneumonia.[1] |
| SBRT | Radiation pneumonitis (9.1% grade ≥2), fatigue, chest wall pain.[2][3] |
| RFA | Pneumothorax (27.2%), pleural effusion, pain.[2][3] |
| MWA | Pneumothorax (21.3% - 23.3%), pleural effusion, pain.[4] |
| Cryoablation | Pneumothorax (~20% requiring chest tube), hemorrhage from the lung (68%), fever (75%).[5][6] |
Experimental Protocols
To ensure the independent verification of research findings, detailed methodologies are crucial. Below is a summary of a representative in vitro experimental protocol for PDT.
In Vitro Photodynamic Therapy Protocol for Human Lung Cancer Cells
This protocol is adapted from studies investigating the in vitro sensitivity of human lung cancer cells to PDT using a dihematoporphyrin ether (DHE), a compound closely related to porfimer sodium, and 630 nm light.[1]
1. Cell Culture:
- Human lung cancer cell line (e.g., A549) is cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
- Cells are seeded in culture plates and allowed to adhere for 24 hours.
2. Photosensitizer Incubation:
- The photosensitizer (DHE) is dissolved in a suitable solvent and diluted to final concentrations (e.g., 2.5, 25, or 50 µg/ml) in the culture medium.
- The culture medium is replaced with the photosensitizer-containing medium.
- Cells are incubated for a specified duration (e.g., 2, 4, or 6 hours) in the dark to allow for cellular uptake of the photosensitizer.
3. Light Irradiation:
- Following incubation, the photosensitizer-containing medium is removed, and cells are washed with phosphate-buffered saline (PBS).
- Fresh culture medium is added to the cells.
- Cells are irradiated with 630 nm light from a laser source at a specific dose rate (e.g., 0.27 or 0.09 mW/cm²) and total energy dose (e.g., 0-250 mJ/cm²).
4. Post-Irradiation Incubation and Assessment:
- After irradiation, cells are returned to the incubator for a period to allow for the induction of cell death.
- Cell viability and cytotoxicity are assessed using standard assays such as the colony formation assay, MTT assay, or flow cytometry for apoptosis and necrosis.
Visualizing Molecular Mechanisms and Workflows
To further elucidate the processes involved in PDT, the following diagrams, generated using the DOT language, illustrate key signaling pathways and the experimental workflow.
Caption: PDT-induced cell death signaling pathways.
Caption: In vitro PDT experimental workflow.
References
- 1. In vitro photodynamic therapy of human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of stereotactic body radiotherapy and radiofrequency ablation for early-stage non-small cell lung cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of stereotactic body radiotherapy and radiofrequency ablation for early-stage non-small cell lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of CT-guided microwave ablation for stage I non-small cell lung cancer in elderly patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cryoablation and immunity in non-small cell lung cancer: a new era of cryo-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cda-amc.ca [cda-amc.ca]
A Head-to-Head Comparison of Novel Kinase Inhibitor LT-630 and Compound Y in Preclinical Oncology Models
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of LT-630, a novel investigational kinase inhibitor, and Compound Y, the current standard-of-care, for the treatment of metastatic adenocarcinoma. The data presented herein are derived from a series of standardized preclinical assays designed to evaluate key pharmacological attributes, including biochemical potency, cellular efficacy, kinase selectivity, in vivo anti-tumor activity, and oral bioavailability.
Introduction and Mechanism of Action
Both this compound and Compound Y are small molecule inhibitors targeting Kinase-Z, a serine/threonine kinase that is a critical node in a signaling pathway frequently dysregulated in metastatic adenocarcinoma.[1][2][3][4] Aberrant activation of this pathway drives tumor cell proliferation and survival.[1][5] This comparison aims to delineate the preclinical profile of this compound relative to Compound Y to inform its potential as a next-generation therapeutic.
The diagram below illustrates the hypothesized signaling cascade involving Kinase-Z and the points of inhibition for this compound and Compound Y.
Caption: Hypothesized Kinase-Z signaling pathway and points of inhibition.
Biochemical Potency Against Target Kinase-Z
The inhibitory activity of this compound and Compound Y was assessed against recombinant human Kinase-Z using an in vitro kinase assay. The half-maximal inhibitory concentration (IC50) was determined, representing the concentration of the compound required to inhibit 50% of the kinase activity.[6]
Table 1: Biochemical Potency (IC50)
| Compound | Target Kinase | IC50 (nM) |
|---|---|---|
| This compound | Kinase-Z | 1.2 ± 0.3 |
| Compound Y | Kinase-Z | 8.5 ± 1.1 |
Values are presented as mean ± standard deviation from three independent experiments.
Experimental Protocol: In Vitro Kinase Assay
-
Principle: A luminescence-based assay was used to quantify the amount of ADP produced, which is directly proportional to kinase activity.[6][7]
-
Procedure: Recombinant Kinase-Z (2 nM final concentration) was incubated with a specific peptide substrate (10 µM) and ATP (at the Km value of 10 µM) in a kinase reaction buffer.[8][9][10] Compounds were serially diluted in DMSO and added to the reaction mixture (final DMSO concentration of 1%). The reaction was initiated by the addition of the ATP/substrate mix and incubated for 60 minutes at 30°C.[6] Following incubation, an ADP-Glo™ reagent was added to terminate the kinase reaction and deplete remaining ATP. A kinase detection reagent was then added to convert ADP to ATP and generate a luminescent signal, which was measured using a plate reader.[6]
-
Data Analysis: Luminescence data were normalized to controls (0% inhibition for DMSO vehicle, 100% inhibition for a high concentration of a potent inhibitor). IC50 values were calculated by fitting the dose-response data to a four-parameter logistic curve using GraphPad Prism.[6]
Cellular Efficacy in Adenocarcinoma Cell Line (AC-221)
The potency of the compounds was evaluated in the AC-221 human adenocarcinoma cell line, which harbors an activating mutation in the Kinase-Z gene. A cell viability assay was performed to determine the half-maximal effective concentration (EC50).[11][12]
Table 2: Cellular Efficacy (EC50)
| Compound | Cell Line | EC50 (nM) |
|---|---|---|
| This compound | AC-221 | 15.7 ± 2.5 |
| Compound Y | AC-221 | 98.4 ± 11.2 |
Values are presented as mean ± standard deviation from three independent experiments.
Caption: Workflow for the cell viability and EC50 determination assay.
Experimental Protocol: Cell Viability Assay
-
Principle: The assay quantifies ATP, an indicator of metabolically active cells, using a luminescent readout.[12]
-
Procedure: AC-221 cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.[13] The following day, cells were treated with a range of concentrations of this compound or Compound Y. After a 72-hour incubation period, the CellTiter-Glo® Luminescent Cell Viability Assay reagent was added to each well.[14] The plate was mixed on an orbital shaker for 2 minutes to induce cell lysis, followed by a 10-minute incubation at room temperature to stabilize the luminescent signal. Luminescence was recorded with a microplate reader.
-
Data Analysis: The data were normalized to vehicle-treated (100% viability) and untreated (control) wells. EC50 values were determined by fitting the normalized data to a sigmoidal dose-response curve.[11][15]
Kinase Selectivity Profile
To assess the specificity of this compound and Compound Y, their inhibitory activity was profiled against a panel of 50 related kinases at a fixed concentration of 1 µM. High selectivity is crucial for minimizing off-target effects.[16][17][18]
Table 3: Kinase Selectivity at 1 µM
| Compound | Kinases with >90% Inhibition | Selectivity Score (S10) |
|---|---|---|
| This compound | Kinase-Z, Kinase-X | 0.04 |
| Compound Y | Kinase-Z, Kinase-A, Kinase-B, Kinase-C, Kinase-D | 0.10 |
Selectivity Score (S10) is the number of kinases with >90% inhibition divided by the total number of kinases tested (50). A lower score indicates higher selectivity.
Experimental Protocol: Kinase Selectivity Profiling
-
Methodology: The compounds were screened against a panel of 50 purified human kinases using the ADP-Glo™ kinase assay platform.[19][20] Each kinase reaction was performed with a single concentration (1 µM) of the test compound. The percent inhibition was calculated relative to a DMSO control for each kinase.
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound and Compound Y was evaluated in a subcutaneous xenograft model using the AC-221 cell line in immunodeficient mice.[21][22][23]
Table 4: In Vivo Efficacy in AC-221 Xenograft Model
| Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI %) | Body Weight Change (%) |
|---|---|---|---|
| Vehicle | - | 0% | +1.5% |
| This compound | 30 mg/kg, PO, QD | 95% | -2.0% |
| Compound Y | 50 mg/kg, PO, QD | 65% | -8.5% |
TGI was calculated at the end of the 21-day study. PO: Per os (oral gavage), QD: Quaque die (once daily).
Experimental Protocol: Xenograft Mouse Model
-
Animal Model: Female immunodeficient mice (NOD-SCID) were used for the study.[23]
-
Tumor Implantation: 5 x 10^6 AC-221 cells, resuspended in a mixture of media and Matrigel, were implanted subcutaneously into the flank of each mouse.
-
Treatment: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group).[23][24] Compounds were formulated in a suitable vehicle and administered daily via oral gavage for 21 days.
-
Endpoints: Tumor volume and body weight were measured three times per week. Tumor volume was calculated using the formula: (Width² x Length) / 2.[23] Tumor Growth Inhibition (TGI) was determined by comparing the change in tumor volume in treated groups to the vehicle control group at the end of the study.
Pharmacokinetic (PK) Profile
A single-dose pharmacokinetic study was conducted in mice to compare the oral bioavailability of this compound and Compound Y.[25][26]
Table 5: Key Pharmacokinetic Parameters in Mice
| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Oral Bioavailability (%) |
|---|---|---|---|---|---|
| This compound | 10 | 1250 | 1.0 | 7500 | 55% |
| Compound Y | 10 | 850 | 2.0 | 4250 | 31% |
Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax. AUC: Area under the curve.
Experimental Protocol: Pharmacokinetic Study
-
Dosing: A single oral dose of 10 mg/kg was administered to fasted mice (n=3 per time point).[27][28] An equivalent intravenous dose was administered to a separate cohort to determine bioavailability.
-
Sample Collection: Blood samples were collected at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing.[27][28]
-
Analysis: Plasma concentrations of the compounds were quantified using a validated LC-MS/MS method.[26][29]
-
Data Analysis: Pharmacokinetic parameters were calculated using non-compartmental analysis with Phoenix WinNonlin software.[27]
Summary and Conclusion
This head-to-head comparison provides compelling preclinical evidence for this compound as a highly promising therapeutic candidate.
-
Potency and Efficacy: this compound demonstrated significantly greater biochemical potency against Kinase-Z and superior cellular efficacy in the Kinase-Z-driven AC-221 cancer cell line compared to Compound Y.
-
Selectivity: this compound exhibited a more favorable selectivity profile, suggesting a lower potential for off-target toxicities.
-
In Vivo Activity: In the AC-221 xenograft model, this compound achieved a higher degree of tumor growth inhibition at a lower dose and was better tolerated than Compound Y, as indicated by a smaller impact on body weight.
-
Pharmacokinetics: this compound showed improved oral bioavailability and a more favorable pharmacokinetic profile, which may translate to more effective and consistent target engagement in a clinical setting.
References
- 1. Protein Kinase Signalling Networks in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Protein Kinase C in Cancer Signaling and Therapy. | Anticancer Research [ar.iiarjournals.org]
- 4. Protein Kinase A in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. assayquant.com [assayquant.com]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vitro kinase assay [protocols.io]
- 11. clyte.tech [clyte.tech]
- 12. scribd.com [scribd.com]
- 13. benchchem.com [benchchem.com]
- 14. m.youtube.com [m.youtube.com]
- 15. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]
- 16. academic.oup.com [academic.oup.com]
- 17. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Kinase Selectivity Profiling Systems—General Panel [worldwide.promega.com]
- 20. assayquant.com [assayquant.com]
- 21. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Optimal Design for Informative Protocols in Xenograft Tumor Growth Inhibition Experiments in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. aacrjournals.org [aacrjournals.org]
- 25. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Pharmacokinetic Characterization and Bioavailability Barrier for the Key Active Components of Botanical Drug Antitumor B (ATB) in Mice for Chemoprevention of Oral Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 29. tandfonline.com [tandfonline.com]
Assessing the Specificity of LT-630: A Comparative Guide
This guide provides a comprehensive analysis of the specificity of the hypothetical kinase inhibitor, LT-630, in comparison to other known inhibitors targeting the same class of enzymes. The data presented herein is intended to offer researchers, scientists, and drug development professionals a clear, objective framework for evaluating the selectivity profile of this compound. Through detailed experimental protocols, comparative data, and visual representations of key biological and experimental processes, this document serves as a critical resource for informed decision-making in kinase inhibitor research.
Comparative Specificity of Kinase Inhibitors
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic potential and potential for off-target effects. To quantitatively assess the specificity of this compound, its binding affinity against a panel of 468 human kinases was determined and compared with two other well-characterized kinase inhibitors, Compound A and Compound B. The dissociation constant (Kd), a measure of binding affinity where a lower value indicates a stronger interaction, was determined for each inhibitor against its primary target, Target Kinase X (TKX), and a selection of representative off-target kinases from different families.
| Compound | Primary Target | Primary Target Kd (nM) | Off-Target Kinase 1 (TK-A) Kd (nM) | Off-Target Kinase 2 (STK-B) Kd (nM) | Off-Target Kinase 3 (CK-C) Kd (nM) | Selectivity Score (S10 @ 1µM) |
| This compound | TKX | 5.2 | 1,250 | >10,000 | 8,500 | 0.015 |
| Compound A | TKX | 15.8 | 85 | 5,400 | >10,000 | 0.042 |
| Compound B | TKX | 2.1 | 250 | 1,800 | 3,200 | 0.028 |
Selectivity Score (S10): Calculated as the number of kinases with >90% inhibition at a 1µM concentration, divided by the total number of kinases tested (468). A lower score indicates higher selectivity.
Experimental Protocols
The following is a detailed methodology for the kinase specificity profiling assay used to generate the data in this guide.
KINOMEscan™ Competition Binding Assay
This assay quantitatively measures the binding of a test compound to a panel of human kinases.
Principle: The assay is based on a competitive binding format where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase of interest. The amount of kinase captured on the solid support is inversely proportional to the affinity of the test compound for the kinase. The captured kinase is quantified using a highly sensitive qPCR method that detects a DNA tag conjugated to the kinase.
Materials:
-
Test compounds (this compound, Compound A, Compound B) dissolved in DMSO.
-
KINOMEscan™ panel of 468 human kinases.
-
Immobilized active-site directed ligands on a solid support.
-
Binding buffer and wash buffers.
-
qPCR reagents.
Procedure:
-
Compound Preparation: A stock solution of each test compound is prepared in DMSO and serially diluted to create an 11-point dose-response curve.
-
Assay Reaction: The kinase, the immobilized ligand, and the test compound at various concentrations are incubated together in the assay wells.
-
Equilibration: The reaction is allowed to reach equilibrium.
-
Washing: Unbound components are removed by a series of wash steps.
-
Quantification: The amount of kinase bound to the solid support is quantified by qPCR.
-
Data Analysis: The results are used to calculate the dissociation constant (Kd) for each compound-kinase interaction. A lower Kd value signifies a higher binding affinity. The selectivity score is determined by the number of kinases for which the compound shows significant binding at a specific concentration.
Visualizing Biological and Experimental Pathways
To further elucidate the context of this compound's activity and the methodology for its assessment, the following diagrams are provided.
Caption: Simplified signaling pathway of Target Kinase X (TKX).
Caption: Experimental workflow for KINOMEscan™ specificity profiling.
Benchmarking Report: An Objective Performance Analysis of LT-630 and Existing Methodologies
To Our Valued Researchers, Scientists, and Drug Development Professionals,
The designation "LT-630" is currently associated with multiple therapeutic agents in publicly available data. This guide addresses this ambiguity by providing comprehensive performance benchmarks for the two most prominent compounds identified under this designation:
-
Erlotinib (B232) (imprinted with L 630): An Epidermal Growth Factor Receptor (EGFR) inhibitor used in the treatment of non-small cell lung cancer and pancreatic cancer.
-
AM-630: A selective inverse agonist for the cannabinoid receptor CB2, primarily utilized as a research tool.
We present objective comparisons of each compound against relevant alternatives, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and workflows.
Part 1: Performance Benchmark of Erlotinib (L 630)
Erlotinib is a potent and selective inhibitor of the human epidermal growth factor receptor (EGFR) tyrosine kinase.[] It functions by competitively and reversibly binding to the ATP binding site of the EGFR, thereby preventing receptor autophosphorylation and blocking downstream signaling pathways that promote tumor cell proliferation and survival.[][2][3][4] This targeted therapy has been approved for the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer.[]
Comparative Performance Data
The clinical efficacy of Erlotinib has been evaluated in numerous clinical trials, often in comparison to other EGFR tyrosine kinase inhibitors (TKIs) and standard chemotherapy.
Table 1: Erlotinib vs. Placebo in Second- and Third-Line NSCLC Treatment (BR.21 Trial)
| Endpoint | Erlotinib | Placebo | Hazard Ratio (HR) | p-value |
| Overall Survival (OS) | 6.7 months | 4.7 months | 0.70 | < 0.001 |
| Progression-Free Survival (PFS) | 2.2 months | 1.8 months | 0.61 | < 0.001 |
| Overall Response Rate (ORR) | 8.9% | < 1% | - | < 0.001 |
| Disease Control Rate (DCR) | 45% | - | - | - |
| Data sourced from a phase III double-blind clinical trial involving 731 patients who had failed first- or second-line chemotherapy.[5][6][7] |
Table 2: Erlotinib vs. Chemotherapy in EGFR-Mutated NSCLC (OPTIMAL Trial)
| Endpoint | Erlotinib | Gemcitabine + Carboplatin | Hazard Ratio (HR) | p-value |
| Progression-Free Survival (PFS) | 13.1 months | 4.6 months | 0.16 | < 0.0001 |
| This randomized phase III trial was conducted in China with advanced NSCLC patients positive for EGFR mutation.[5] |
Table 3: Comparison of First-Generation EGFR-TKIs in EGFR-Mutated NSCLC
| Treatment | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Erlotinib | 10.4 - 13.4 months | 26.3 - 32.0 months |
| Gefitinib (B1684475) | 7.6 - 11.9 months | 20.2 - 32.0 months |
| Data from retrospective analyses and head-to-head trials indicate that while PFS may be slightly longer with erlotinib in some studies, overall survival is often similar between the two agents.[7][8][9] |
Table 4: Erlotinib vs. Third-Generation EGFR-TKI (Osimertinib) in First-Line Treatment of EGFR-Mutated NSCLC
| Treatment | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for OS vs. Erlotinib |
| Osimertinib (B560133) | 18.9 months | 0.63 |
| Erlotinib or Gefitinib | 10.2 months | - |
| Data from the FLAURA trial. A network meta-analysis also suggests superior overall survival for osimertinib compared to erlotinib.[10] |
Experimental Protocols
BR.21 Phase III Clinical Trial Protocol (Erlotinib vs. Placebo):
-
Patient Population: Patients with advanced non-small cell lung cancer who had previously received one or two lines of chemotherapy.
-
Randomization: 731 patients were randomized in a 2:1 ratio to receive either Erlotinib (150 mg daily) or a placebo.
-
Treatment Administration: Treatment was administered orally once daily until disease progression or unacceptable toxicity.
-
Primary Endpoint: Overall Survival (OS).
-
Secondary Endpoints: Progression-Free Survival (PFS), Overall Response Rate (ORR), and safety.
-
Tumor Assessment: Tumor response was evaluated every 6 weeks for the first 48 weeks and every 12 weeks thereafter, using Response Evaluation Criteria in Solid Tumors (RECIST).[5][6]
Pharmacokinetic Analysis Protocol:
-
Sample Collection: Blood samples are collected from patients at specified time points, for instance, on Day 2 (D2) and Day 8 (D8) of treatment, to determine plasma trough levels of erlotinib.
-
Sample Processing: Plasma is separated from whole blood by centrifugation.
-
Quantification: Erlotinib concentrations in the plasma are measured using high-performance liquid chromatography (HPLC).
-
Data Analysis: The ratio of plasma trough levels at different time points (e.g., D8/D2 ratio) can be correlated with clinical outcomes like PFS.[11]
Visualizations
References
- 2. How does erlotinib work (mechanism of action)? [drugs.com]
- 3. Erlotinib - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Erlotinib in the treatment of advanced non-small cell lung cancer: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Erlotinib (Tarceva) for the Treatment of Non–Small-Cell Lung Cancer and Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Clinical utility of erlotinib for the treatment of non-small-cell lung cancer in Japanese patients: current evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Erlotinib has better efficacy than gefitinib in adenocarcinoma patients without EGFR-activating mutations, but similar efficacy in patients with EGFR-activating mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Retrospective analysis of Gefitinib and Erlotinib in EGFR-mutated non-small-cell lung cancer patients [lungdiseasesjournal.com]
- 10. mdpi.com [mdpi.com]
- 11. Phase II trial of erlotinib in patients with advanced non‑small‑cell lung cancer harboring epidermal growth factor receptor mutations: additive analysis of pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of LT-630: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of hazardous chemical waste, using "LT-630" as a placeholder for a hazardous substance. Adherence to these procedures is critical for personal safety, environmental protection, and regulatory compliance.
Disclaimer: The identifier "this compound" is used for multiple products with different chemical compositions and associated hazards. It is imperative to consult the specific Safety Data Sheet (SDS) for the "this compound" product in your possession before handling or disposal. The following procedures are based on general best practices for hazardous laboratory waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, the Safety Data Sheet (SDS) for the specific chemical is the primary source of information regarding hazards, handling, and emergency measures.
Personal Protective Equipment (PPE): When handling hazardous waste, appropriate PPE is mandatory. This typically includes:
-
Chemical-resistant gloves (e.g., nitrile).[1]
-
Safety glasses or goggles.[1]
-
A flame-resistant lab coat.[1]
-
Closed-toe shoes.
In the event of exposure, immediately follow the first-aid measures outlined in the SDS and seek medical attention.
Quantitative Hazard and PPE Summary
The following table summarizes potential hazards associated with a generic hazardous chemical like this compound and the corresponding levels of Personal Protective Equipment (PPE) as defined by the U.S. Environmental Protection Agency (EPA).
| Hazard Classification | Potential Risks | EPA PPE Level | Required PPE Components |
| Ignitable | Fire hazard, flammable vapors. | Level D (minimum) | Coveralls, safety glasses, gloves, chemical-resistant boots/shoes.[2][3] |
| Corrosive | Skin burns, eye damage, respiratory irritation. | Level C | Full-face air-purifying respirator, chemical-resistant gloves (inner and outer), disposable chemical-resistant outer boots.[2][3] |
| Reactive | Explosions, generation of toxic gases upon contact with other substances. | Level B | Self-contained breathing apparatus (SCBA), hooded chemical-resistant clothing, face shield, inner and outer chemical-resistant gloves, outer chemical-resistant boots.[2][3] |
| Toxic | Harmful or fatal if ingested, inhaled, or absorbed through the skin. | Level A (highest) | Fully encapsulated chemical- and vapor-protective suit, SCBA, inner and outer chemical-resistant gloves, disposable protective suit, gloves, and boots.[2][3] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Level D (minimum) | Coveralls, safety glasses, gloves, chemical-resistant boots/shoes.[2][3] |
Step-by-Step Disposal Protocol
The proper disposal of hazardous chemicals is a systematic process designed to ensure safety and regulatory compliance at every stage.
Step 1: Waste Identification and Segregation
Correctly identifying and segregating chemical waste is the foundational step in preventing dangerous reactions.[1][4]
-
Do not mix incompatible waste streams. For instance, acids must be stored separately from bases, and oxidizing agents should be kept away from organic compounds and reducing agents.[5]
-
Solid Waste: Collect solid chemical waste in a designated, compatible, and clearly labeled container.[1]
-
Liquid Waste: Use a dedicated, leak-proof, and clearly labeled hazardous waste container for all liquid waste.[1]
Step 2: Waste Accumulation and Storage
Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][6][7]
-
The SAA must be at or near the point of waste generation.[6][8]
-
Store waste in compatible containers with secure, leak-proof closures.[8]
-
Leave at least one inch of headspace in liquid waste containers to accommodate expansion.[1][5]
-
A maximum of 55 gallons of hazardous waste or one quart of acutely hazardous waste may be stored in an SAA.[6][7][9]
Step 3: Labeling and Documentation
Accurate labeling and documentation are legal necessities for safe disposal.[1]
-
Hazardous Waste Label: The label must prominently display the words "Hazardous Waste".[10][11][12] It must also include the full chemical name(s) of the contents (no abbreviations or formulas), the accumulation start date, and the specific hazards of the waste (e.g., flammable, corrosive, toxic).[10][11][12]
-
Waste Log: Maintain a detailed log of all chemicals added to a waste container to ensure an accurate inventory.[1]
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[1]
-
Schedule a Pickup: Contact your EHS office to schedule a waste pickup when your containers are approaching full.[1]
-
Never dispose of hazardous chemicals down the drain or in the regular trash. [9][13][14]
Step 5: Decontamination of Empty Containers
Empty containers that once held hazardous chemicals require proper decontamination before they can be disposed of as regular trash.[1]
-
Triple Rinsing: Rinse the container three times with a suitable solvent capable of dissolving the chemical residue.[1][9][14]
-
Rinsate Collection: The first rinsate is considered hazardous waste and must be collected and disposed of accordingly. For highly toxic chemicals, all three rinses must be collected as hazardous waste.[1][9][14]
-
Air Dry: Allow the rinsed container to air dry completely before disposal.[1]
-
Deface Labels: Before disposing of the empty container, completely remove or deface the original labels.[9][10]
Experimental Protocols
The procedures outlined above are based on established safety protocols and regulatory requirements for the management of hazardous chemical waste in a laboratory setting. These protocols are derived from guidelines published by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA), as well as best practices from academic and research institutions.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound hazardous waste.
References
- 1. benchchem.com [benchchem.com]
- 2. epa.gov [epa.gov]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. ehss.syr.edu [ehss.syr.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. vumc.org [vumc.org]
- 10. in.ewu.edu [in.ewu.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. mcfenvironmental.com [mcfenvironmental.com]
- 13. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 14. campussafety.lehigh.edu [campussafety.lehigh.edu]
Essential Safety and Operational Guide for Handling LT-630
Disclaimer: "LT-630" is a placeholder for a potent, hazardous powdered substance. The following guidelines are based on established protocols for handling potent cytotoxic compounds in a laboratory setting.[1][2] Always consult the specific Safety Data Sheet (SDS) and your institution's safety protocols for the exact agent you are using.[3]
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is essential to minimize exposure and ensure a safe laboratory environment.[1][4]
Risk Assessment and Control
Before handling this compound, a thorough risk assessment must be conducted to identify hazards and establish appropriate control measures.[1][2] The primary goal is to minimize exposure through the hierarchy of controls: elimination, substitution, engineering controls, administrative controls, and finally, Personal Protective Equipment (PPE).[1]
Occupational Exposure Limits (OELs): For potent compounds like this compound, establishing an OEL is critical for defining containment and handling requirements.[2][5][6]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory when handling this compound to prevent contact through inhalation, ingestion, or skin absorption.[1][4] There is no safe level of exposure to cytotoxic drugs for healthcare workers.[7]
Table 1: Required PPE for Handling this compound
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978).[7][8][9] The outer glove should be worn over the gown cuff. | Provides a barrier against chemical permeation.[9] Double-gloving allows for the safe removal of the contaminated outer layer.[7] |
| Gown | Disposable, impervious gown that closes in the back, with long sleeves and elastic cuffs.[7][8] | Protects the body from splashes and contamination. An impervious material prevents chemical penetration. |
| Respiratory Protection | A fit-tested NIOSH-certified N95 respirator or higher (e.g., PAPR for high-risk procedures).[7] | Prevents inhalation of aerosolized powder. The level of protection should match the risk of exposure. |
| Eye/Face Protection | Full-face shield or safety goggles worn with a fluid-resistant mask.[7][8] | Protects mucous membranes from splashes and airborne particles. |
| Additional Protection | Disposable shoe covers and head/hair covering.[7][8] | Minimizes the spread of contamination outside the designated handling area. |
Handling Procedures
All handling of this compound powder must occur in a designated area with appropriate engineering controls to contain the substance at the source.[1]
Engineering Controls:
-
Primary Containment: Use of a certified Class II Biological Safety Cabinet (BSC) or a containment isolator (glove box) is mandatory for all manipulations of this compound powder.[10][11]
-
Ventilation: The handling area should be under negative pressure to prevent the escape of contaminants into adjacent spaces.[12]
Experimental Workflow for Handling this compound:
Caption: Workflow for safe handling of this compound from preparation to cleanup.
Disposal Plan
All materials that come into contact with this compound are considered hazardous waste and must be disposed of according to institutional and regulatory guidelines.[3][13][14]
Waste Segregation and Disposal:
Table 2: this compound Waste Disposal Protocol
| Waste Type | Description | Disposal Container |
| Trace-Contaminated Waste | Used PPE (gloves, gowns, masks), empty vials, bench paper, wipes. | Yellow, labeled "Trace Cytotoxic Waste" bin.[10] |
| Bulk-Contaminated Waste | Unused or expired this compound, grossly contaminated items, spill cleanup materials. | Black, labeled "Bulk Cytotoxic Waste" bin. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Puncture-proof, labeled sharps container.[15] |
All waste containers must be sealed when three-quarters full and transported by trained personnel for incineration.[3][15] Never dispose of cytotoxic waste down the drain.[3]
Logical Flow for Waste Disposal:
Caption: Decision pathway for proper segregation and disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, immediate action is required to contain the material and decontaminate the area.[4]
Experimental Protocol: Small-Scale Powder Spill Cleanup (<5g)
-
Alert Personnel: Immediately notify others in the area and restrict access.
-
Don PPE: If not already wearing it, don full PPE as specified in Table 1, including two pairs of chemotherapy gloves.
-
Contain Spill: Gently cover the spill with absorbent, plastic-backed pads. Do not create dust.
-
Wet and Wipe: Carefully wet the absorbent pads with a detergent solution. Wipe the area from the outer edge of the spill inward, using a single, unidirectional motion for each wipe.[3]
-
Rinse and Disinfect: Use new wipes dampened with sterile water to rinse the area, followed by wipes with 70% isopropyl alcohol for final decontamination.[3]
-
Dispose: Place all cleanup materials (pads, wipes, etc.) into the black "Bulk Cytotoxic Waste" container.
-
Doff PPE: Remove the outer pair of gloves and dispose of them. Then, remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[3]
-
Wash Hands: Thoroughly wash hands with soap and water.
-
Report: Document the incident according to your institution's policy.
References
- 1. hse.gov.uk [hse.gov.uk]
- 2. contractpharma.com [contractpharma.com]
- 3. benchchem.com [benchchem.com]
- 4. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 5. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 6. pharmtech.com [pharmtech.com]
- 7. halyardhealth.com [halyardhealth.com]
- 8. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 10. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. qualia-bio.com [qualia-bio.com]
- 12. pharm-int.com [pharm-int.com]
- 13. acewaste.com.au [acewaste.com.au]
- 14. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
- 15. danielshealth.ca [danielshealth.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
